Product packaging for Hamycin(Cat. No.:CAS No. 1403-71-0)

Hamycin

Cat. No.: B1170428
CAS No.: 1403-71-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hamycin (CAS 1403-71-0) is a polyene antimycotic antibiotic complex produced by the actinobacterium Streptomyces pimprina . It is classified as an aromatic heptaene, bearing a chemical structure similar to amphotericin B but distinguished by the presence of an additional aromatic group . In its pure form, this compound is a yellow, amorphous powder . The primary mechanism of action of this compound, characteristic of polyene antibiotics, is its selective binding to ergosterol present in the fungal cell membrane . This binding disrupts membrane integrity, leading to increased permeability and cell death. Furthermore, research indicates that this interaction with the fungal cell wall induces biochemical alterations on the surface of pathogens like Candida albicans , making them more susceptible to phagocytosis by host immune cells such as murine macrophages . This dual action—direct antifungal activity and immunomodulatory enhancement—makes it a valuable tool for microbiological research . This compound has demonstrated potent in vitro activity against a wide range of pathogenic fungi, including Candida albicans , Cryptococcus neoformans , Histoplasma capsulatum , and Aspergillus niger . Its research applications extend to studies investigating therapeutic efficacy in animal models of systemic candidiasis . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic procedures.

Properties

CAS No.

1403-71-0

Molecular Formula

C22H16N2Na2O8S2

Synonyms

Hamycin

Origin of Product

United States

Foundational & Exploratory

Hamycin: A Technical Guide to its Discovery, Origin, and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hamycin, a potent polyene macrolide antibiotic, has been a subject of interest for its broad-spectrum antifungal activity since its discovery. Produced by the soil actinobacterium Streptomyces pimprina, this compound shares structural similarities with other polyene antifungals like Amphotericin B, yet exhibits unique characteristics. This technical guide provides an in-depth overview of the discovery and origin of this compound, its physicochemical properties, and its in vitro antifungal efficacy. It details generalized experimental protocols for the fermentation of Streptomyces pimprina to produce this compound, its subsequent isolation and purification, and the determination of its minimum inhibitory concentration (MIC) against pathogenic fungi. Furthermore, this document explores the likely biosynthetic pathway of this compound based on current knowledge of polyene macrolide synthesis in Streptomyces and discusses the general regulatory mechanisms that control antibiotic production in these bacteria. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Discovery and Origin

This compound was discovered in India and is produced by the fermentation of Streptomyces pimprina, a species of actinomycetes isolated from a soil sample in Pimpri, near Poona.[1] The production of this compound is notably carried out by Hindustan Antibiotics Limited.[2] This antifungal agent exists as a complex of two closely related forms, this compound A and this compound B.[2] Like other polyene antibiotics, this compound is a yellow, powdered solid when pure.[2] Its primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to membrane disruption and fungal cell death.

Physicochemical and Antifungal Properties of this compound

This compound is a heptaene polyene antibiotic, structurally similar to Amphotericin B, but with the addition of an aromatic group bonded to the molecule.[2] This structural feature contributes to its biological activity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the physicochemical properties and in vitro antifungal activity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
UV Absorption Maxima (in 80% Methanol) 363 nm, 383 nm, 406 nm
Appearance Yellow amorphous powder

Table 2: In Vitro Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.6 - 1.2
Blastomyces dermatitidis0.008 - 0.016
Various Pathogenic Yeasts0.195 - 100

Note: The wide MIC range for "Various Pathogenic Yeasts" reflects the testing of multiple species with varying sensitivities.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the production, isolation, and biological evaluation of this compound. These protocols are based on standard methods for Streptomyces fermentation and antibiotic testing and may require optimization for specific laboratory conditions.

Fermentation of Streptomyces pimprina for this compound Production

This protocol outlines the submerged fermentation process for producing this compound.

Workflow for this compound Production

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Inoculum Preparation Inoculum Preparation Submerged Fermentation Submerged Fermentation Inoculum Preparation->Submerged Fermentation Fermentation Medium Preparation Fermentation Medium Preparation Fermentation Medium Preparation->Submerged Fermentation Mycelium Separation Mycelium Separation Submerged Fermentation->Mycelium Separation This compound Extraction This compound Extraction Mycelium Separation->this compound Extraction Purification Purification This compound Extraction->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the production and isolation of this compound.

Materials:

  • Streptomyces pimprina culture

  • Seed culture medium (e.g., soybean meal based medium)

  • Production fermentation medium (containing a carbon source like glucose, a nitrogen source, and mineral salts)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically inoculate a seed culture flask containing the appropriate medium with Streptomyces pimprina. Incubate at 28°C with agitation for 48-72 hours to obtain a dense seed culture.

  • Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The production medium can be optimized for this compound yield.

  • Incubation: Incubate the production culture at 28°C with continuous agitation (e.g., 200-250 rpm) for 5-7 days. Monitor the pH, cell growth, and this compound production periodically.

  • Harvesting: After the fermentation period, harvest the broth for this compound extraction.

Isolation and Purification of this compound

This protocol describes a general method for extracting and purifying this compound from the fermentation broth.

Procedure:

  • Mycelial Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. This compound is primarily located in the mycelium.

  • Extraction: Extract the mycelial cake with a suitable organic solvent, such as methanol or acetone. Repeat the extraction process to ensure maximum recovery.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure to obtain a crude this compound extract.

  • Purification: The crude extract can be further purified using chromatographic techniques. A common method involves silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate this compound from other metabolites.

  • Crystallization: The purified this compound fractions can be pooled, concentrated, and crystallized from a suitable solvent system to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard broth microdilution protocol for determining the MIC of this compound against fungal pathogens.

Workflow for MIC Determination

G This compound Stock Solution This compound Stock Solution Serial Dilutions Serial Dilutions This compound Stock Solution->Serial Dilutions Inoculation of Microplate Inoculation of Microplate Serial Dilutions->Inoculation of Microplate Fungal Inoculum Preparation Fungal Inoculum Preparation Fungal Inoculum Preparation->Inoculation of Microplate Incubation Incubation Inoculation of Microplate->Incubation MIC Determination MIC Determination Incubation->MIC Determination G cluster_0 Precursor Supply cluster_1 Polyketide Chain Assembly cluster_2 Post-PKS Modifications Acetyl-CoA Acetyl-CoA Type I PKS Type I PKS Acetyl-CoA->Type I PKS Propionyl-CoA Propionyl-CoA Propionyl-CoA->Type I PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Type I PKS Polyketide Chain Polyketide Chain Type I PKS->Polyketide Chain Cyclization Cyclization Polyketide Chain->Cyclization Oxidation Oxidation Cyclization->Oxidation Glycosylation Glycosylation Oxidation->Glycosylation This compound This compound Glycosylation->this compound G Environmental Signals Environmental Signals Global Regulators Global Regulators Environmental Signals->Global Regulators Pathway-Specific Regulators Pathway-Specific Regulators Global Regulators->Pathway-Specific Regulators This compound Biosynthetic Genes This compound Biosynthetic Genes Pathway-Specific Regulators->this compound Biosynthetic Genes This compound Production This compound Production This compound Biosynthetic Genes->this compound Production

References

A Technical Guide to the Mechanism of Action of Hamycin on Fungal Ergosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antifungal activity of Hamycin, a polyene macrolide antibiotic. With a primary focus on its interaction with ergosterol, the principal sterol in fungal cell membranes, this document synthesizes current understanding, presents available quantitative data, details relevant experimental methodologies, and illustrates key pathways and workflows.

Executive Summary

This compound, a product of Streptomyces pimprina, exerts its fungicidal effect by targeting ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a basis for its selective toxicity.[1][2] The interaction between this compound and ergosterol leads to a disruption of membrane integrity and function, culminating in cell death. Two primary models describe this mechanism: the classical Pore Formation Model and the more recent Ergosterol Sequestration Model . Beyond direct membrane damage, this compound has also been shown to alter the fungal cell surface, rendering it more susceptible to host immune responses.[1][3] This guide will dissect these mechanisms, offering a comprehensive overview for researchers in mycology and drug development.

Core Mechanisms of Action

The antifungal activity of this compound, like other polyene antibiotics, is initiated by its binding to ergosterol in the fungal cell membrane.[1][4] This interaction is driven by the amphipathic nature of the this compound molecule, which features a rigid, hydrophobic polyene face and a more flexible, hydrophilic polyhydroxylated face.[5]

The Pore Formation Model

The longest-standing model posits that this compound molecules, upon binding to ergosterol, aggregate within the membrane to form transmembrane channels or pores.[2][6] This aggregation is a cooperative process, where multiple this compound-ergosterol complexes assemble with their hydrophilic regions facing inward, creating an aqueous pore.[4]

The formation of these pores has catastrophic consequences for the fungal cell:

  • Loss of Ion Homeostasis: The channels disrupt the selective permeability of the membrane, leading to the leakage of essential intracellular ions, particularly K+ and Na+.[5]

  • Depolarization: The uncontrolled ion flux leads to the depolarization of the membrane potential.

  • Metabolic Disruption: The leakage of small organic molecules and the collapse of electrochemical gradients disrupt vital cellular processes.[7]

  • Cell Death: Ultimately, the sustained damage to the cell membrane and the loss of essential components lead to fungal cell death.[2]

The Ergosterol Sequestration ("Sponge") Model

More recent evidence, primarily from studies on the related polyene Amphotericin B, has led to the development of the "sterol sponge" model.[5][8] This model proposes that the primary fungicidal mechanism is not the formation of stable pores, but rather the extraction of ergosterol from the fungal membrane.[5][9]

In this model:

  • This compound molecules form large, extracellular aggregates that act as "sponges."

  • These aggregates have a high affinity for ergosterol and effectively pull it out of the lipid bilayer.[8]

  • The depletion of ergosterol from the membrane disrupts its structural integrity and the function of membrane-associated proteins that are crucial for cell growth and viability.[6][10]

It is plausible that both mechanisms—pore formation and ergosterol sequestration—are not mutually exclusive and may contribute to this compound's overall antifungal effect, potentially in a concentration-dependent manner.

Signaling Pathway: Proposed Mechanisms of this compound Action

Hamycin_Mechanisms Figure 1: Dual-Mechanism Model of this compound's Antifungal Action cluster_membrane Fungal Cell Membrane cluster_pore_formation Pore Formation Model cluster_sequestration Ergosterol Sequestration Model Ergosterol Ergosterol Membrane_Pores Pore Formation Ergosterol->Membrane_Pores Forms complex with This compound aggregates Membrane_Intact Intact Membrane (Fluidity & Function) Leakage Ion & Molecule Leakage Membrane_Pores->Leakage Membrane_Disrupted Disrupted Membrane (Ergosterol Depleted) Cell_Death Fungal Cell Death Membrane_Disrupted->Cell_Death This compound This compound This compound->Ergosterol Binds to This compound->Membrane_Disrupted Extracts Ergosterol ('Sponge' effect) Leakage->Cell_Death

Caption: Dual-Mechanism Model of this compound's Antifungal Action.

Quantitative Data

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesThis compound FormulationMIC Range (µg/mL)Reference(s)
Candida albicansLiposomal this compound0.6 - 1.2[11]
Blastomyces dermatitidisThis compound0.008 - 0.016[3]

Table 2: Effect of this compound on Candida albicans Cell Properties

ParameterThis compound Concentration (µg/mL)Observed EffectReference(s)
Cell Surface Hydrophobicity100~50% reduction in CSH[1]
Susceptibility to Phagocytosis10 (pretreatment)~2-fold increase in phagocytic index[1]

Immunomodulatory Effects

Beyond its direct fungicidal action, this compound modifies the surface of fungal cells, which can enhance the host's immune response.[1]

Alteration of Cell Surface Hydrophobicity (CSH)

Studies on Candida albicans have demonstrated that this compound treatment leads to a significant decrease in cell surface hydrophobicity.[1] CSH is considered a virulence factor, as it facilitates adhesion to host tissues.[1] By reducing CSH, this compound may hinder the ability of fungal cells to colonize and establish an infection.[1]

Increased Susceptibility to Phagocytosis

A direct consequence of this compound-induced surface alterations is an increased susceptibility of fungal cells to phagocytosis by macrophages.[1][3] Pre-treatment of C. albicans with this compound has been shown to make the yeast cells more vulnerable to engulfment and killing by murine macrophages.[1] This suggests that this compound not only acts as a direct antifungal agent but also as an immunopotentiator, aiding the host's cellular defenses in clearing the infection.[1]

Logical Relationship: this compound's Impact on Host-Pathogen Interaction

Hamycin_Immuno_Effect Figure 2: this compound's Influence on Fungal Virulence and Immune Evasion This compound This compound Fungal_Cell_Surface Fungal Cell Surface This compound->Fungal_Cell_Surface Alters Reduced_CSH Reduced Cell Surface Hydrophobicity (CSH) Fungal_Cell_Surface->Reduced_CSH Leads to Reduced_Adhesion Decreased Adhesion to Host Tissues Reduced_CSH->Reduced_Adhesion Increased_Phagocytosis Increased Susceptibility to Phagocytosis Reduced_CSH->Increased_Phagocytosis Immune_Clearance Enhanced Host Immune Clearance Reduced_Adhesion->Immune_Clearance Increased_Phagocytosis->Immune_Clearance Hamycin_Binding_Workflow Figure 3: Workflow for Quantifying this compound Binding to Fungal Cells Start Start Prepare_Cells Prepare & Wash Fungal Cells (2x10^7/mL) Start->Prepare_Cells Incubate Incubate Cells with This compound (37°C) Prepare_Cells->Incubate Wash_Unbound Centrifuge & Wash (3x) to Remove Unbound this compound Incubate->Wash_Unbound Extract Extract Bound this compound with DMSO Wash_Unbound->Extract Measure Measure Absorbance of Extract at 384 nm Extract->Measure Quantify Calculate Bound this compound using Standard Curve Measure->Quantify End End Quantify->End

References

The Hamycin Biosynthesis Pathway in Streptomyces pimprina: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hamycin, a potent polyene macrolide antibiotic produced by Streptomyces pimprina, exhibits significant antifungal activity. As a member of the heptaene macrolide family, it shares structural similarities with clinically important compounds like amphotericin B. Despite its discovery several decades ago, the complete biosynthetic pathway of this compound has not been fully elucidated, and its biosynthetic gene cluster is yet to be characterized. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, constructed by drawing parallels with the well-established biosynthesis of other polyene macrolides. It details the proposed enzymatic steps, from the polyketide backbone assembly by a Type I Polyketide Synthase (PKS) to the subsequent tailoring modifications. Furthermore, this document outlines potential regulatory mechanisms governing this compound production and presents a compilation of relevant quantitative data. Detailed experimental protocols for the investigation of polyene biosynthesis are also provided to facilitate further research in this area. This guide aims to serve as a valuable resource for researchers and professionals in the fields of natural product biosynthesis, drug discovery, and metabolic engineering, fostering a deeper understanding of this compound and enabling future efforts to optimize its production and engineer novel derivatives.

Introduction to this compound

This compound is a polyene antimycotic agent produced by the soil bacterium Streptomyces pimprina.[1] Structurally, it is a heptaene macrolide, characterized by a large macrolactone ring with seven conjugated double bonds. This structural feature is responsible for its antifungal activity, which is mediated by its interaction with ergosterol in the fungal cell membrane, leading to pore formation and subsequent cell death. This compound is structurally similar to amphotericin B, another clinically significant heptaene antifungal antibiotic.[1]

The Putative this compound Biosynthesis Pathway

While the dedicated biosynthetic gene cluster for this compound has not been reported, its chemical structure allows for the construction of a putative biosynthetic pathway based on the well-characterized biosynthesis of other polyene macrolides, such as amphotericin B, nystatin, and pimaricin.[2][3][4] The biosynthesis of this compound is proposed to be initiated by a modular Type I Polyketide Synthase (PKS) and involves subsequent tailoring reactions.

Polyketide Backbone Assembly

The macrolactone core of this compound is assembled by a modular Type I PKS.[5] This enzymatic complex functions as an assembly line, where each module is responsible for the incorporation and modification of a specific extender unit. The biosynthesis is initiated with a starter unit, likely propionyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the loading module. The subsequent modules catalyze the iterative condensation of malonyl-CoA or methylmalonyl-CoA extender units, progressively elongating the polyketide chain.

Each module of the PKS contains a set of catalytic domains that determine the structure of the growing polyketide chain. The core domains include:

  • Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the ACP.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

In addition to these core domains, modules may contain optional modifying domains that alter the β-keto group of the newly added extender unit:

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond.

  • Enoylreductase (ER): Reduces the double bond to a single bond.

The specific combination of these modifying domains in each module dictates the final pattern of hydroxyl groups and double bonds in the polyketide backbone. The process terminates with the release and cyclization of the completed polyketide chain, a reaction catalyzed by a C-terminal Thioesterase (TE) domain.[6]

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of tailoring reactions occur to yield the final this compound molecule. These modifications are crucial for its biological activity and include:

  • Hydroxylation: Cytochrome P450 monooxygenases are responsible for introducing hydroxyl groups at specific positions on the macrolactone ring.[7][8][9] In the case of this compound, this would include the hydroxylations that are characteristic of the heptaene macrolides.

  • Glycosylation: A glycosyltransferase attaches a sugar moiety, typically mycosamine, to the macrolactone core.[10] This sugar is synthesized from glucose-1-phosphate through a dedicated pathway involving several enzymes. The glycosylation step is often critical for the antifungal activity of polyene macrolides.[11]

The proposed sequence of events, from precursor units to the final this compound molecule, is depicted in the pathway diagram below.

This compound Biosynthesis Pathway cluster_precursors Precursor Supply cluster_pks Type I Polyketide Synthase (PKS) Assembly Line cluster_intermediates Biosynthetic Intermediates cluster_tailoring Post-PKS Tailoring Propionyl_CoA Propionyl-CoA (Starter Unit) PKS This compound PKS Modules (KS, AT, KR, DH, ER, ACP, TE) Propionyl_CoA->PKS Initiation Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Elongation Methylmalonyl_CoA Methylmalonyl-CoA (Extender Unit) Methylmalonyl_CoA->PKS Elongation Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Chain Release Macrolactone This compound Aglycone (Macrolactone Ring) Polyketide_Chain->Macrolactone Cyclization (TE domain) Hydroxylation Hydroxylation (P450 Monooxygenases) Macrolactone->Hydroxylation Glycosylation Glycosylation (Glycosyltransferase) Hydroxylation->Glycosylation Final_Product This compound Glycosylation->Final_Product Mycosamine_Synthesis GDP-Mycosamine Synthesis Mycosamine_Synthesis->Glycosylation Sugar Donor Regulation of this compound Biosynthesis Global_Signals Global Signals (Nutrient Limitation, Stress) Pleiotropic_Regulators Pleiotropic Regulators Global_Signals->Pleiotropic_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP) Pleiotropic_Regulators->Pathway_Specific_Regulator Hamycin_BGC This compound Biosynthetic Genes Pathway_Specific_Regulator->Hamycin_BGC Activation Hamycin_Biosynthesis This compound Biosynthesis Hamycin_BGC->Hamycin_Biosynthesis This compound This compound Hamycin_Biosynthesis->this compound This compound->Pathway_Specific_Regulator Feedback Regulation Experimental Workflow Genomic_DNA Isolate Genomic DNA from S. pimprina Gene_Cluster_ID Identify Putative this compound BGC (Genome Mining/Library Screening) Genomic_DNA->Gene_Cluster_ID Gene_Disruption Gene Disruption (Homologous Recombination) Gene_Cluster_ID->Gene_Disruption Heterologous_Expression Heterologous Expression in a Host Strain Gene_Cluster_ID->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Disruption->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Functional_Analysis Functional Analysis of Genes Metabolite_Analysis->Functional_Analysis

References

In Vitro Antifungal Spectrum of Hamycin Against Pathogenic Yeasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Hamycin, a polyene antibiotic, against a range of pathogenic yeasts. The document details its mechanism of action, summarizes available quantitative susceptibility data, and outlines the standardized experimental protocols for determining antifungal susceptibility.

Introduction

This compound is a heptaene polyene antifungal agent produced by the bacterium Streptomyces pimprina.[1][2] Like other polyenes, its antifungal activity stems from its interaction with sterols in the fungal cell membrane, leading to a disruption of membrane integrity and cell death. This compound has demonstrated a broad spectrum of activity against various pathogenic fungi, including yeasts and molds.[1][2] This guide focuses specifically on its in vitro efficacy against clinically relevant pathogenic yeasts.

Mechanism of Action

The primary mode of action of this compound involves binding to ergosterol, the principal sterol in the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, altering its permeability. The resulting leakage of essential intracellular components, such as ions and small organic molecules, disrupts cellular homeostasis and leads to fungal cell death.[1][2]

cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Pore Formation ergosterol->pore Induces lipids Phospholipids This compound This compound This compound->ergosterol Binds to leakage Ion Leakage (K+, Na+, H+) pore->leakage Causes death Fungal Cell Death leakage->death Leads to

Figure 1: Mechanism of action of this compound.

In Vitro Antifungal Susceptibility Data

The in vitro activity of this compound against various pathogenic yeasts has been evaluated, with Minimum Inhibitory Concentration (MIC) values serving as a key metric of its potency. The following table summarizes the available MIC data for this compound against several clinically important yeast species. It is important to note that much of the detailed quantitative data for this compound is from older studies, and it is not as extensively characterized as newer antifungal agents.

Yeast SpeciesNumber of IsolatesThis compound MIC Range (µg/mL)Reference
Candida albicans40.195 - 100[3]
Candida lusitaniae40.195 - 100[3]
Candida parapsilosis425 - 100[3]
Candida tropicalisNot Specified>100 (for JAI-HA, a water-soluble derivative)[3]
Cryptococcus neoformans40.195 - 100[3]
Torulopsis glabrata (Candida glabrata)40.195 - 100[3]
Trichosporon beigelii40.195 - 100[3]
Candida albicans (Liposomal this compound)Not Specified0.6 - 1.2[4]

Note: The data presented is based on a study utilizing a standard double-dilution broth procedure.[3] Variations in MIC values can occur due to differences in testing methodology and strain variability.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of in vitro antifungal susceptibility of yeasts to this compound should be performed using a standardized methodology to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) M27 document series provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[5][6][7][8]

Broth Microdilution Method (based on CLSI M27)

This method involves the use of 96-well microtiter plates to determine the MIC of an antifungal agent.

4.1.1. Media Preparation:

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0 at 25°C.

  • Sterilization: The medium should be sterilized by filtration.

4.1.2. Antifungal Agent Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.

4.1.3. Inoculum Preparation:

  • Yeast Culture: Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Inoculum Suspension: Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Working Inoculum: Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in each well of the microtiter plate.

4.1.4. Microtiter Plate Inoculation and Incubation:

  • Add 100 µL of the appropriate this compound dilution to each well of the microtiter plate.

  • Add 100 µL of the working yeast inoculum to each well.

  • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4.1.5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

  • The endpoint is determined by visual inspection or by using a spectrophotometric reader.

start Start culture 1. Subculture Yeast Isolate start->culture prep_inoculum 2. Prepare Inoculum Suspension (0.5 McFarland) culture->prep_inoculum prep_working 3. Prepare Working Inoculum prep_inoculum->prep_working plate_setup 5. Add Drug Dilutions and Working Inoculum to Microtiter Plate prep_working->plate_setup prep_drug 4. Prepare Serial Dilutions of this compound prep_drug->plate_setup incubation 6. Incubate at 35°C for 24-48 hours plate_setup->incubation read_mic 7. Read Minimum Inhibitory Concentration (MIC) incubation->read_mic end End read_mic->end

References

Hamycin's Impact on Fungal Cell Membrane Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hamycin, a polyene macrolide antibiotic, exerts its antifungal activity primarily by disrupting the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the core mechanism of this compound's action, focusing on its profound effects on fungal cell membrane permeability. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols for studying these effects, and visualizes the involved biological pathways and experimental workflows.

Core Mechanism of Action: Ergosterol Binding and Pore Formation

This compound, like other polyene antifungals, selectively targets fungal cells due to its high affinity for ergosterol, the predominant sterol in fungal cell membranes. In contrast, mammalian cell membranes contain cholesterol, for which this compound has a lower affinity, providing a degree of selective toxicity. The binding of this compound to ergosterol is the critical initiating event that leads to a cascade of disruptive effects on the cell membrane.

Upon binding, this compound molecules self-assemble and integrate into the lipid bilayer, forming transmembrane channels or pores. These pores disrupt the selective permeability of the fungal cell membrane, leading to the leakage of essential intracellular components, including monovalent ions (K+, Na+), divalent cations (Ca2+), and small organic molecules. This uncontrolled efflux and the concurrent influx of other molecules disrupt the electrochemical gradients across the membrane, leading to a collapse of the membrane potential and ultimately, cell death.

Figure 1. This compound's Core Mechanism of Action This compound This compound Binding This compound-Ergosterol Complex Formation This compound->Binding Binds to Ergosterol Ergosterol in Fungal Membrane Ergosterol->Binding Pore Transmembrane Pore/Channel Binding->Pore Leads to formation of Leakage Leakage of Intracellular Components (K+, Na+, etc.) Pore->Leakage Causes Disruption Disruption of Membrane Potential Leakage->Disruption Death Fungal Cell Death Disruption->Death

Caption: this compound's mechanism of action on the fungal cell membrane.

Quantitative Data on this compound's Antifungal Activity

Fungal SpeciesThis compound MIC Range (µg/mL)Reference
Candida albicans0.6 - 1.2
Cryptococcus neoformans5 to 10 times more active than Amphotericin B (in vitro)

Note: In vivo efficacy can be influenced by factors such as drug formulation and host toxicity. For instance, liposomal formulations of this compound have been shown to reduce toxicity while maintaining antifungal activity. One study noted that despite its high in vitro activity against Cryptococcus neoformans, this compound was less effective and more toxic in vivo compared to Amphotericin B in a murine model.

Experimental Protocols for Assessing Membrane Permeability

Several established methods can be employed to investigate and quantify the effects of this compound on fungal cell membrane permeability.

SYTOX Green Uptake Assay for Membrane Integrity

This assay utilizes SYTOX Green, a high-affinity nucleic acid stain that cannot penetrate the membranes of live cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Protocol:

  • Fungal Cell Preparation: Culture the fungal species of interest (e.g., Candida albicans) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend in the same buffer to a standardized cell density.

  • Treatment with this compound: Aliquot the cell suspension into a 96-well microplate. Add varying concentrations of this compound to the wells. Include appropriate controls (untreated cells and cells treated with a known membrane-permeabilizing agent).

  • SYTOX Green Staining: Add SYTOX Green to each well at a final concentration of 0.2 to 1 µM.

  • Incubation: Incubate the microplate in the dark at the optimal growth temperature for the fungus for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~488 nm excitation, ~523 nm emission).

  • Data Analysis: Express the increase in fluorescence as a percentage of the fluorescence of a positive control (e.g., heat-killed cells) to quantify the extent of membrane permeabilization.

Figure 2. SYTOX Green Uptake Assay Workflow Start Start: Fungal Culture Prepare Prepare Cell Suspension Start->Prepare Treat Treat with this compound Prepare->Treat Stain Add SYTOX Green Treat->Stain Incubate Incubate in Dark Stain->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data Measure->Analyze End End: Quantify Permeability Analyze->End Figure 3. Potential Activation of the CWI Pathway by this compound This compound This compound-induced Membrane Damage Sensors Cell Surface Sensors This compound->Sensors Activates Rho1 Rho1 GTPase Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK Transcription Transcription Factors (e.g., Rlm1) MAPK->Transcription Response Cell Wall Repair Gene Expression Transcription->Response

Preliminary investigation of Hamycin resistance mechanisms in Candida

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Topic: Preliminary Investigation of Hamycin Resistance Mechanisms in Candida Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida species are opportunistic fungal pathogens and a leading cause of invasive fungal infections in immunocompromised individuals, a condition known as candidiasis.[1] The polyene antifungals, including this compound and Amphotericin B, have long been a cornerstone of therapy for severe systemic mycoses.[2][3] this compound, a heptaene polyene produced by Streptomyces pimprina, exerts its antifungal activity by binding to ergosterol, the primary sterol in the fungal cell membrane.[4][5][6][7] This interaction leads to the formation of pores, causing leakage of essential intracellular components and ultimately cell death.[2][4]

Despite their efficacy, the emergence of resistance to polyene antifungals poses a significant clinical challenge.[3] While resistance to polyenes is less common than to other antifungal classes like azoles, it is often associated with treatment failure and increased patient mortality.[3] Understanding the molecular underpinnings of this compound resistance is critical for the development of novel therapeutic strategies and for preserving the utility of this important drug class. This guide provides a comprehensive overview of the principal mechanisms of polyene resistance in Candida and details the experimental protocols required for their preliminary investigation.

Core Mechanisms of this compound Resistance in Candida

Resistance to this compound, like other polyenes, is a multifactorial phenomenon in Candida. The primary mechanisms involve alterations that prevent the drug from binding to its target or that mitigate the cellular stress caused by membrane damage.

Alterations in the Ergosterol Biosynthesis Pathway

The most well-documented mechanism of polyene resistance is the modification of the ergosterol biosynthesis pathway.[2][8] This pathway involves a series of enzymatic steps to convert squalene into ergosterol.[9][10]

  • Reduced Ergosterol Content : Mutations, particularly loss-of-function mutations, in genes of the ergosterol pathway (e.g., ERG2, ERG3, ERG6, ERG11) can lead to a significant decrease in the overall ergosterol content of the cell membrane.[1][10][11] With less of its target available, this compound's ability to form pores is severely compromised.

  • Accumulation of Alternative Sterols : The inhibition of enzymes late in the pathway can cause the accumulation of sterol precursors, such as lanosterol or fecosterol.[8][12] this compound has a lower binding affinity for these alternative sterols, rendering the cell resistant.[8] For instance, mutations in ERG3 or ERG6 have been documented in polyene-resistant clinical isolates.[11]

Upregulation of Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport drugs out of the cell, reducing their intracellular concentration. While primarily associated with azole resistance, their overexpression can contribute to a multidrug-resistant phenotype.[13][14]

  • ATP-Binding Cassette (ABC) Transporters : Genes such as CDR1 and CDR2 encode for ABC transporters.[13][15][16] Their overexpression, often regulated by transcription factors like Tac1p, leads to the energy-dependent efflux of a wide range of substrates.

  • Major Facilitator Superfamily (MFS) Transporters : The MDR1 gene encodes an MFS transporter that uses the proton motive force to expel drugs.[14][17][18] Overexpression of MDR1 is a known resistance mechanism in clinical Candida isolates.[13]

Cell Membrane and Cell Wall Remodeling

The composition and architecture of the fungal cell's outer layers play a crucial role in its interaction with antifungals.

  • Plasma Membrane Composition : Changes in the lipid composition of the plasma membrane, such as an altered sterol-to-phospholipid ratio or different phospholipid headgroups, can decrease membrane fluidity.[19][20] These modifications may hinder the insertion of this compound and the formation of pores.

  • Cell Wall Integrity (CWI) : The cell wall acts as a physical barrier and a signaling hub.[21][22] In response to cell membrane stress induced by polyenes, Candida can activate the CWI pathway, a MAP kinase signaling cascade.[21][23] This leads to compensatory changes, such as increased chitin deposition, which helps to maintain cellular integrity and reduce drug susceptibility.[21]

Stress Response Pathways

Cellular stress response pathways are critical for fungal survival and adaptation to antifungal attack.

  • Hsp90-Calcineurin Signaling : The molecular chaperone Hsp90 and its client protein, the phosphatase calcineurin, are key regulators of stress response.[24][25] This pathway is essential for Candida to tolerate the membrane stress caused by both azoles and polyenes.[11][24] Inhibition of Hsp90 or calcineurin can re-sensitize resistant strains to antifungal drugs.[24][26]

  • High Osmolarity Glycerol (HOG) Pathway : Another critical MAPK pathway that helps the cell adapt to osmotic and other stresses, contributing to drug tolerance.[21]

Biofilm Formation

Candida species can form biofilms on surfaces, which are structured communities of cells encased in an extracellular matrix.[27] Biofilms are notoriously resistant to antifungal agents.[28] This resistance is multifactorial, involving restricted drug penetration through the matrix, upregulation of efflux pumps, and the presence of persister cells that are metabolically dormant.[27][29]

Data Presentation: Quantitative Resistance Metrics

Investigating resistance mechanisms often involves quantifying changes in susceptibility, gene expression, and cellular components. The following tables provide a template for organizing such data.

Table 1: Antifungal Susceptibility Profiles

Isolate ID Source This compound MIC (µg/mL) Fluconazole MIC (µg/mL) Resistance Phenotype
SC5314 Reference Strain 0.25 0.5 Susceptible
R-01 Clinical 8.0 0.5 This compound-Resistant
R-02 Clinical >16.0 64.0 Multidrug-Resistant

| ERG3Δ/Δ | Lab Mutant | 4.0 | 16.0 | this compound/Azole-Resistant |

MIC: Minimum Inhibitory Concentration.

Table 2: Gene Expression Analysis in Resistant vs. Susceptible Isolates

Gene Function Fold Change in Resistant Isolate (R-01 vs. SC5314) p-value
ERG11 Lanosterol demethylase 1.2 >0.05
ERG3 C-5 sterol desaturase 0.1 (downregulated) <0.01
CDR1 ABC transporter 1.5 >0.05
MDR1 MFS transporter 8.7 <0.01

| HSP90 | Molecular chaperone | 2.1 | <0.05 |

Data represents relative quantification from qRT-PCR, normalized to a housekeeping gene.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding the complex relationships in resistance mechanisms and experimental design.

G Experimental Workflow for this compound Resistance Investigation cluster_0 Phenotypic Analysis cluster_1 Genotypic & Molecular Analysis cluster_2 Data Interpretation A Isolate Candida Strains (Clinical or Lab-Generated) B Antifungal Susceptibility Testing (AST) (CLSI Broth Microdilution) A->B C Determine MICs for this compound B->C D Sterol Analysis (GC-MS / HPLC) C->D Resistant Strains E Gene Expression Analysis (qRT-PCR for ERG, CDR, MDR genes) C->E Resistant Strains F Efflux Pump Activity Assay (Rhodamine 6G) C->F Resistant Strains G Whole Genome Sequencing (Identify mutations in ERG, UPC2, etc.) C->G Resistant Strains H Correlate Genotype with Phenotype D->H E->H F->H G->H I Identify Primary Resistance Mechanism(s) H->I

Caption: Workflow for investigating this compound resistance.

G Key Resistance-Associated Signaling Pathways in Candida This compound This compound (Membrane Stress) CWI Cell Wall Integrity (CWI) MAPK Pathway This compound->CWI activates Hsp90 Hsp90 This compound->Hsp90 induces Mkc1 Mkc1 (MAPK) CWI->Mkc1 activates Calcineurin Calcineurin Hsp90->Calcineurin stabilizes Hsp90->Mkc1 stabilizes Crz1 Crz1 (TF) Calcineurin->Crz1 activates CellWall Cell Wall Reinforcement (e.g., Chitin Synthesis) Mkc1->CellWall DrugTol Drug Tolerance & Stress Adaptation Crz1->DrugTol CellWall->this compound mitigates damage DrugTol->this compound promotes survival G Ergosterol Biosynthesis & Resistance Mechanisms Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate ...Intermediates... Lanosterol->Intermediate Erg11p Ergosterol Ergosterol (Final Product) Intermediate->Ergosterol Erg2p, Erg3p, Erg6p, etc. Erg11 Erg11p Erg2 Erg2p AltSterol Accumulation of Alternative Sterols Erg2->AltSterol Erg3 Erg3p Erg3->AltSterol Erg6 Erg6p Erg6->AltSterol Mutation Mutation in ERG genes (e.g., ERG2, ERG3, ERG6) Mutation->Erg2 inactivates Mutation->Erg3 inactivates Mutation->Erg6 inactivates ReducedErg Reduced Ergosterol in Membrane AltSterol->ReducedErg This compound This compound ReducedErg->this compound Prevents Binding This compound->Ergosterol Binds to & Forms Pores

References

The Polyene Macrolide Architecture of Hamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hamycin, a potent polyene macrolide antibiotic, represents a significant area of interest in the development of antifungal agents. Produced by the soil bacterium Streptomyces pimprina, this complex natural product exhibits broad-spectrum activity against various fungal pathogens.[1][2] This technical guide provides an in-depth exploration of the core structure of this compound, drawing upon available chemical data and established methodologies for the structural elucidation of polyene macrolides.

Core Structure and Chemical Identity

This compound is a complex of related heptaene macrolides, with this compound A being a major and well-documented component.[3][4] Structurally, it shares a common scaffold with other polyene antifungals like Amphotericin B, characterized by a large macrocyclic lactone ring. A distinguishing feature of this compound is the presence of an additional aromatic group appended to its structure.[5][6]

The chemical identity of this compound A is systematically defined by its IUPAC name: (19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,11,13,37-octahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid.[7]

Physicochemical Properties

This compound is typically isolated as a yellow, amorphous powder.[3][8] Its polyene nature dictates its characteristic ultraviolet (UV) absorption.

PropertyValueReference
Molecular Formula C58H86N2O19[7]
Molecular Weight 1115.3 g/mol [2][7]
Appearance Yellow amorphous powder[3][8]
UV max (80% methanol) 383 nm[3][6][8]

Experimental Protocols for Structural Elucidation

The determination of the complex three-dimensional structure of polyene macrolides like this compound relies on a combination of sophisticated analytical techniques. While specific experimental data for this compound is not extensively available in the public domain, the following protocols outline the standard methodologies employed for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon skeleton and stereochemistry of complex organic molecules.[9][10]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the macrolide ring.

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight and elemental composition, as well as for obtaining structural information through fragmentation analysis.[11]

Methodology:

  • Ionization: Electrospray ionization (ESI) is commonly used for large, polar molecules like this compound, typically producing protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

  • Mass Analysis: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are employed to obtain accurate mass measurements, allowing for the determination of the elemental composition.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion is performed to generate a fragmentation pattern. The analysis of these fragments provides valuable information about the connectivity of the molecule, including the sugar moiety and side chains.[12]

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and stereochemistry.[13] Obtaining suitable crystals of large, flexible molecules like polyene macrolides can be challenging.

Protocol Outline:

  • Crystallization: The purified this compound is dissolved in a suitable solvent system, and crystallization is induced by techniques such as vapor diffusion (hanging or sitting drop) against a precipitant solution.[14] Screening of various conditions (e.g., pH, temperature, precipitant concentration) is typically required.

  • Data Collection: A single crystal of sufficient quality is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the atomic positions are determined and refined to generate the final crystal structure.

Biosynthesis of the this compound Core

The biosynthesis of polyene macrolides is a complex process orchestrated by Type I polyketide synthases (PKSs).[15][16] These large, modular enzymes assemble the macrolide backbone through the sequential condensation of small carboxylic acid units.

The biosynthesis of the this compound aglycone is proposed to follow a pathway analogous to that of other well-characterized polyenes like nystatin and amphotericin.[3] The process involves a series of enzymatic domains within the PKS modules, including acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) domains, which iteratively extend the polyketide chain. Subsequent modifications by tailoring enzymes, such as hydroxylases and glycosyltransferases, complete the biosynthesis of the final active compound.

Polyene Macrolide Biosynthesis Workflow Generalized Biosynthesis of a Polyene Macrolide Starter_Unit Starter Unit (e.g., Acetyl-CoA, Propionyl-CoA) PKS_Modules Type I Polyketide Synthase (PKS) Modules Starter_Unit->PKS_Modules Extender_Units Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Cyclization Thioesterase (TE) Domain (Cyclization) Polyketide_Chain->Cyclization Macrolactone_Aglycone Macrolactone Aglycone Cyclization->Macrolactone_Aglycone Tailoring_Enzymes Post-PKS Tailoring Enzymes (Hydroxylases, Glycosyltransferases) Macrolactone_Aglycone->Tailoring_Enzymes Final_Product This compound (Glycosylated Polyene Macrolide) Tailoring_Enzymes->Final_Product

A generalized workflow for the biosynthesis of a polyene macrolide antibiotic like this compound.

Mechanism of Antifungal Action

The primary mechanism of action of this compound, consistent with other polyene macrolides, involves its interaction with ergosterol, a key sterol component of fungal cell membranes.[2][12] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately leading to fungal cell death.

Mechanism of Action of this compound Interaction of this compound with the Fungal Cell Membrane This compound This compound Binding Binding of this compound to Ergosterol This compound->Binding Ergosterol Ergosterol in Fungal Cell Membrane Ergosterol->Binding Pore_Formation Formation of Pores/Channels in the Membrane Binding->Pore_Formation Leakage Leakage of Intracellular Components (Ions, Metabolites) Pore_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

The proposed mechanism of antifungal action of this compound.

Conclusion

The polyene macrolide structure of this compound, with its characteristic heptaene core, mycosamine sugar, and a distinguishing aromatic moiety, underpins its potent antifungal activity. While a complete, high-resolution three-dimensional structure from X-ray crystallography remains to be publicly reported, a combination of spectroscopic and spectrometric techniques provides a solid foundation for understanding its molecular architecture. Further research, particularly in securing high-quality crystals for X-ray diffraction and detailed multi-dimensional NMR analysis, will be invaluable for a more precise definition of its stereochemistry and conformation, which in turn will aid in the rational design of new and improved antifungal therapeutics.

References

Methodological & Application

Application Notes and Protocols for Determining Hamycin Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Hamycin, a polyene antifungal agent. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.

Introduction

This compound is a heptaene polyene macrolide antibiotic produced by Streptomyces pimprina, with potent in vitro activity against a range of pathogenic fungi.[1] Determining the MIC is a critical in vitro measurement to assess the antifungal potency of this compound against various fungal isolates. This document outlines the standardized broth microdilution and agar dilution methods for this purpose.

Materials and Reagents

  • This compound analytical grade powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS)

  • Glucose

  • Sterile distilled water

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • Sterile 96-well U-bottom microtiter plates

  • Sterile petri dishes

  • Spectrophotometer

  • Hemocytometer or colony counter

  • Quality Control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304)

Experimental Protocols

This compound is practically insoluble in water but soluble in basic solvents and aqueous lower alcohols.[2] For susceptibility testing, a common practice is to prepare a stock solution in DMSO.

  • Weighing: Accurately weigh the this compound powder.

  • Dissolving: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure it is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles.

This method is a widely used technique for determining the MIC of antifungal agents and is based on the CLSI M27 and M38 guidelines.

3.2.1. Media Preparation

Prepare RPMI-1640 medium supplemented with 0.2% glucose and buffered with MOPS to a pH of 7.0. Sterilize by filtration.

3.2.2. Inoculum Preparation

  • Subculture the fungal isolate onto SDA or PDA and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability.

  • For yeasts, suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • For molds, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Dilute the standardized inoculum in the RPMI-1640 test medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3.2.3. This compound Serial Dilution

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no inoculum).

3.2.4. Inoculation and Incubation

  • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Add 100 µL of sterile medium to well 12.

  • Seal the plate and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

3.2.5. MIC Determination

The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the unaided eye. For polyenes like this compound, the endpoint is typically 100% growth inhibition (no visible growth).

The agar dilution method is a reference technique that involves incorporating the antifungal agent into an agar medium.

3.3.1. Media Preparation

Prepare Mueller-Hinton Agar (for some yeasts) or RPMI-1640 agar with 2% glucose and MOPS buffer. Keep the molten agar in a 45-50°C water bath.

3.3.2. This compound Plate Preparation

  • Prepare serial dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

  • Add 2 mL of each this compound dilution to 18 mL of molten agar in separate sterile petri dishes. Mix gently but thoroughly and allow the agar to solidify.

  • Prepare a drug-free control plate.

3.3.3. Inoculum Preparation

Prepare the fungal inoculum as described for the broth microdilution method (Section 3.2.2). The final inoculum to be spotted on the plate should be approximately 1 x 10^4 CFU/spot.

3.3.4. Inoculation and Incubation

  • Using a multipoint inoculator or a micropipette, spot 1-10 µL of the standardized inoculum onto the surface of each agar plate, including the control plate.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

3.3.5. MIC Determination

The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Data Presentation

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.01[2]
Candida albicans0.6 - 1.2[3]
Aspergillus nigerPotent in vitro activity reported[1]

Note: The provided MIC values are from published research and are not established clinical breakpoints.

QC StrainMethodAcceptable MIC Range (µg/mL)Reference
Candida parapsilosis ATCC 22019Broth Microdilution0.25 - 1.0[4]
Candida krusei ATCC 6258Broth Microdilution0.5 - 2.0[4]
Paecilomyces variotii ATCC MYA-3630Broth Microdilution1.0 - 4.0[5][6]
Aspergillus flavus ATCC MYA-3631Broth Microdilution1.0 - 8.0[7]

Note: These QC ranges are for Amphotericin B and are provided as a reference for a related polyene. Laboratories should establish their own QC ranges for this compound.

Visualizations

Broth_Microdilution_Workflow Broth Microdilution Workflow for this compound MIC cluster_prep Preparation cluster_plate_setup Plate Setup cluster_incubation_reading Incubation & Reading prep_media Prepare RPMI-1640 Medium serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland or Hemocytometer) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum prep_this compound Prepare this compound Stock Solution (in DMSO) prep_this compound->serial_dilution serial_dilution->add_inoculum controls Include Growth and Sterility Controls incubation Incubate at 35°C (24-72 hours) add_inoculum->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic Agar_Dilution_Workflow Agar Dilution Workflow for this compound MIC cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculation_reading Inoculation & Reading prep_agar Prepare Molten Agar Medium add_this compound Add this compound Dilutions to Molten Agar prep_agar->add_this compound prep_inoculum Prepare Fungal Inoculum spot_inoculum Spot Inoculum onto Agar Surface prep_inoculum->spot_inoculum prep_this compound Prepare this compound Stock Solution prep_this compound->add_this compound pour_plates Pour Plates and Allow to Solidify add_this compound->pour_plates pour_plates->spot_inoculum control_plate Prepare Drug-Free Control Plate incubation Incubate at 35°C (24-72 hours) spot_inoculum->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic

References

Hamycin's Efficacy in Murine Candidiasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo efficacy of Hamycin, a polyene antifungal agent, in murine models of candidiasis. The following sections present a compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of the experimental workflow and this compound's mechanism of action.

Quantitative Efficacy Data

The in vivo efficacy of this compound has been evaluated in murine models of disseminated candidiasis, with key endpoints being survival rates and the reduction of fungal burden in target organs. The data from these studies are summarized below.

Table 1: Survival Analysis in a Murine Model of Disseminated Candidiasis
Treatment GroupDosageAdministration RouteMean Survival (Days)Reference
Liposomal this compound0.6 mg/kg-38
Liposomal this compound1.2 mg/kg-Further Improvement
Liposomal this compound1.8 mg/kg-Further Improvement
Free this compound0.6 mg/kg-No Significant Improvement
Control--18

Note: Specific survival percentages and statistical significance were not detailed in the provided search results. "Further Improvement" indicates a dose-dependent increase in survival as noted in the study.

Table 2: Fungal Burden (Colony Forming Units) in a Murine Model of Disseminated Candidiasis
Treatment GroupDosageDurationOrganMean log10 CFU/g of tissue ± S.E.Reference
This compound10 mg/kg/day7 daysLiver0.65 ± 0.30
This compound10 mg/kg/day7 daysKidneys1.30 ± 0.35
Amphotericin B-7 daysLiver0.40 ± 0.25
Amphotericin B-7 daysKidneys0.85 ± 0.32
Control-7 daysLiver1.55 ± 0.60
Control-7 daysKidneys3.00 ± 0.65
This compound10 mg/kg/day21 daysLiver0.22 ± 0.20
This compound10 mg/kg/day21 daysKidneys2.10 ± 0.55
Amphotericin B-21 daysLiver0.20 ± 0.25
Amphotericin B-21 daysKidneys0.24 ± 0.15
Control-21 daysLiver3.20 ± 0.25
Control-21 daysKidneys5.30 ± 0.50

Note: The study also noted that in diabetic rats, this compound at 20 mg/kg/day for 7 or 21 days showed efficacy comparable to Amphotericin B.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for establishing a murine model of disseminated candidiasis and assessing the efficacy of this compound.

Murine Model of Disseminated Candidiasis
  • Animal Model : Inbred BALB/c mice or outbred ICR (CD-1) mice are commonly used.

  • Immunosuppression (Optional) : To establish a more severe infection, mice can be immunosuppressed. A single intravenous dose of 5-fluorouracil (0.1 mL of a 50 mg/mL solution) can be administered one day prior to inoculation to induce neutropenia.

  • Inoculum Preparation :

    • Candida albicans strains (e.g., ATCC 90028 or SC5314) are subcultured twice on Sabouraud dextrose agar at 37°C for 48 hours.

    • Isolates are then grown overnight in brain heart infusion broth at 37°C with shaking.

    • The yeast cells are collected by centrifugation, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS).

    • The cell concentration is determined using a hemocytometer and adjusted to the desired inoculum concentration (e.g., 6.25 x 10^5 to 7.5 x 10^6 cells/mL).

  • Infection : Mice are infected via intravenous injection of the prepared C. albicans suspension.

This compound Treatment Regimen
  • Drug Formulation : this compound can be administered in its free form or encapsulated in liposomes to reduce toxicity and improve efficacy.

  • Route of Administration :

    • Intraperitoneal : this compound has been administered intraperitoneally for 14 days in some studies.

    • Oral : Oral gavage has also been used, with this compound administered once daily.

  • Dosage : Dosages have ranged from 0.6 mg/kg to 20 mg/kg per day, depending on the formulation and the severity of the infection model.

  • Treatment Initiation and Duration : Treatment may be initiated 2 to 4 days post-infection and can continue for 7 to 21 days.

Efficacy Assessment
  • Survival : Animals are monitored daily, and survival rates are recorded.

  • Fungal Burden :

    • At the end of the treatment period, animals are euthanized.

    • Target organs (e.g., kidneys, liver) are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on appropriate culture media (e.g., Sabouraud dextrose agar).

    • Colony forming units (CFU) are counted after incubation, and the results are expressed as log10 CFU per gram of tissue.

Visualizations

Experimental Workflow for this compound Efficacy Studies

G cluster_0 Infection Model Preparation cluster_1 Infection & Treatment cluster_2 Efficacy Assessment A C. albicans Culture (SDA & BHI Broth) B Inoculum Preparation (Washing & Resuspension) A->B C Murine Model (e.g., BALB/c mice) D Immunosuppression (Optional, e.g., 5-FU) C->D E Intravenous Infection with C. albicans D->E F This compound Treatment Initiation (Day 2-4 post-infection) E->F G Treatment Groups: - this compound (various doses) - Control (e.g., Vehicle, Amphotericin B) F->G H Daily Monitoring G->H I Endpoint 1: Survival Analysis H->I J Endpoint 2: Fungal Burden (CFU) H->J M Data Analysis I->M K Organ Harvest (Kidneys, Liver) J->K L Tissue Homogenization & Plating K->L L->M

Caption: Experimental workflow for evaluating this compound's in vivo efficacy.

Mechanism of Action of this compound

This compound is a polyene antifungal that exerts its effect by binding to ergosterol, a crucial component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately leading to fungal cell death. Additionally, this compound has been shown to alter the cell surface of Candida albicans, making it more susceptible to phagocytosis by murine macrophages.

Application Notes and Protocols for Intraperitoneal Administration of Hamycin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of Hamycin in animal studies, with a focus on its efficacy, toxicity, and relevant experimental protocols. This compound, a polyene antifungal antibiotic, has demonstrated significant in vivo activity against a variety of pathogenic fungi.[1][2] This document summarizes key quantitative data from published research, outlines detailed experimental procedures, and provides visual representations of signaling pathways and experimental workflows to guide researchers in their study design.

Efficacy of Intraperitoneal this compound

Intraperitoneal administration of this compound has been shown to be effective in treating systemic fungal infections in various animal models.

Systemic Candidiasis

In a murine model of disseminated candidiasis, IP this compound was highly efficacious.[3] Treatment for 14 days resulted in prolonged survival and a significant reduction in renal colony counts, often leading to complete sterilization of the kidneys.[3] Liposomal formulations of this compound have also demonstrated improved survival and reduction in kidney colony-forming units (CFUs) in mice with systemic candidiasis.[4] For instance, a dose of 0.6 mg/kg of liposomal this compound increased survival from 18 to 38 days, with higher doses of 1.2 and 1.8 mg/kg showing even greater improvement.[4]

Blastomycosis

In studies involving mice infected with Blastomyces dermatitidis, IP this compound administered for 28 days showed significant, though strain-dependent, efficacy.[5] Protective doses varied among different fungal strains, ranging from 0.001 to greater than 0.030 mg per mouse per day.[5] It was noted that even after treatment, relapsing infections could occur.[5]

Other Fungal Infections

This compound has also shown therapeutic efficacy in mice infected with Cryptococcus neoformans and Histoplasma capsulatum.[1][2][6] Parenteral administration of a colloidal dispersion of this compound was capable of sterilizing infections in many mice, particularly when doses approached toxic levels.[6]

Table 1: Summary of this compound Efficacy Data from Animal Studies

Fungal InfectionAnimal ModelThis compound FormulationDosing RegimenKey Efficacy OutcomesReference(s)
Disseminated CandidiasisBALB/c MiceFree this compound14 days, IPProlonged survival, complete sterilization of kidneys[3]
Systemic CandidiasisMiceLiposomal this compound0.6, 1.2, 1.8 mg/kg, IPIncreased survival (18 to 38 days at 0.6 mg/kg), reduced renal CFU[4]
BlastomycosisMiceFree this compound0.001 to >0.030 mg/mouse/day for 28 days, IPStrain-dependent protection and survival[5]
CryptococcosisMiceColloidal this compoundApproaching toxic levels, parenteralSterilization of infection in many mice[6]
HistoplasmosisMiceColloidal this compoundApproaching toxic levels, parenteralSterilization of infection in many mice[6]

Toxicity of Intraperitoneal this compound

While effective, the parenteral use of this compound is associated with significant toxicity.[4] This has been a limiting factor in its clinical application.

Table 2: this compound Toxicity Data

Animal ModelAdministration RouteLD50ObservationsReference(s)
MiceIntraperitonealNot explicitly stated, but doses approaching toxic levels were used for efficacy.Cardiotoxicity was the cause of death in rabbits treated intravenously.[6]
RabbitsIntravenousMore sensitive than mice to lethal effects.Cardiotoxicity[6]

Research has focused on reducing this compound's toxicity while maintaining its antifungal activity. One successful approach has been the use of liposomal formulations.[4] Encapsulating this compound in multilamellar liposomes composed of dimyristoyl phosphatidylcholine, dimyristoyl phosphatidylglycerol, and cholesterol has been shown to reduce its toxicity both in vitro and in vivo.[4]

Signaling Pathway and Mechanism of Action

This compound is a polyene antifungal agent.[3] Its mechanism of action is similar to other polyenes like Amphotericin B. It selectively binds to ergosterol, a key component of fungal cell membranes.[1][7] This binding disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, fungal cell death.[7][8] this compound has also been shown to increase the susceptibility of Candida albicans to phagocytosis by murine macrophages, suggesting an additional immunomodulatory role.[2][9]

Hamycin_Mechanism_of_Action cluster_membrane Fungal Cell This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Phagocytosis Increased Susceptibility to Phagocytosis This compound->Phagocytosis Modulates cell surface Pore_Formation Membrane Pore Formation Ergosterol->Pore_Formation Disrupts membrane structure Membrane Fungal Cell Membrane Permeability Increased Membrane Permeability Pore_Formation->Permeability Leakage Leakage of Cellular Components (Ions, etc.) Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Macrophage Macrophage Phagocytosis->Macrophage Enhances uptake by Experimental_Workflow_Hamycin_Efficacy Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Infection Induction of Fungal Infection (e.g., IV injection of C. albicans) Animal_Acclimatization->Infection Randomization Randomization into Treatment Groups Infection->Randomization Treatment_this compound This compound Treatment (Intraperitoneal) Randomization->Treatment_this compound Treatment_Vehicle Vehicle Control (Intraperitoneal) Randomization->Treatment_Vehicle Treatment_Comparator Comparator Drug (e.g., Fluconazole) Randomization->Treatment_Comparator Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment_this compound->Monitoring Treatment_Vehicle->Monitoring Treatment_Comparator->Monitoring Endpoint_Survival Survival Analysis Monitoring->Endpoint_Survival Endpoint_CFU Organ Harvest & CFU Quantification (Kidney, Liver, etc.) Monitoring->Endpoint_CFU Data_Analysis Data Analysis Endpoint_Survival->Data_Analysis Endpoint_CFU->Data_Analysis

References

Application Notes and Protocols: Utilizing Liposomal Hamycin for Reduced In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hamycin, a polyene antifungal agent, exhibits potent activity against a broad spectrum of fungi.[1][2] However, its clinical application, particularly for systemic infections, has been hampered by significant in vivo toxicity, most notably nephrotoxicity.[3] Liposomal encapsulation of this compound has emerged as a promising strategy to mitigate these toxic effects while maintaining or even enhancing its antifungal efficacy.[3][4][5] This document provides detailed application notes and protocols for the formulation, in vivo evaluation, and understanding of the toxicological profile of liposomal this compound.

Data Presentation: Comparative Efficacy and Toxicity

The encapsulation of this compound within a liposomal carrier significantly alters its pharmacokinetic and toxicodynamic properties, leading to an improved therapeutic index. Below is a summary of quantitative data from preclinical studies comparing conventional (free) this compound with various liposomal formulations.

Table 1: In Vivo Toxicity of Free vs. Liposomal this compound

FormulationAnimal ModelLD50 (mg/kg)Key FindingsReference
Free this compoundMiceNot specified; toxic at therapeutic dosesDid not significantly improve survival at 0.6 mg/kg.[3]
Liposomal this compound (DMPC:DMPG:Cholesterol)Mice> 1.8 mg/kg (highest dose tested)Increased survival from 18 to 38 days at 0.6 mg/kg.[3]
Liposomal this compound (SPC:PA; 9:1 molar ratio)Mice0.35Reduced toxicity compared to free drug.[6][7]
Liposomal this compound (SPC:Cholesterol:PA; 4:5:1 molar ratio)Mice2.8Cholesterol incorporation significantly decreased toxicity.[6][7]

DMPC: Dimyristoyl phosphatidylcholine; DMPG: Dimyristoyl phosphatidylglycerol; Cholesterol; SPC: Soya phosphatidylcholine; PA: Phosphatidic acid.

Table 2: In Vivo Efficacy of Free vs. Liposomal this compound in Murine Models of Systemic Fungal Infections

Infection ModelTreatment GroupDose (mg/kg)Survival RateReduction in Fungal Load (Kidneys)Reference
Candida albicansFree this compound0.6No significant improvementNot specified[3]
Liposomal this compound0.6Increased survival from 18 to 38 daysSignificant reduction[3]
Liposomal this compound1.2 and 1.8Further improvement in survivalFurther reduction[3]
Aspergillus fumigatusFree this compound0.1Little to no protective effectNot specified[6][7]
Liposomal this compound (SPC:PA)0.190% survival after 7 daysEffective reduction[6][7]
Liposomal this compound (SPC:Cholesterol:PA)0.160% survival after 7 daysEffective reduction[6][7]

Experimental Protocols

Preparation of Liposomal this compound via Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) encapsulating this compound using the thin-film hydration method.

Materials:

  • Dimyristoyl phosphatidylcholine (DMPC)

  • Dimyristoyl phosphatidylglycerol (DMPG)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Round-bottom flask

  • Vacuum pump

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid and Drug Dissolution:

    • In a round-bottom flask, dissolve the desired molar ratios of lipids (e.g., DMPC, DMPG, and cholesterol) and this compound in a chloroform:methanol solvent mixture (e.g., 2:1 v/v).[3][8] Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid-drug film will form on the inner surface of the flask.[9]

  • Removal of Residual Solvent:

    • Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to ensure complete removal of any residual organic solvent.[4]

  • Hydration of the Lipid Film:

    • Hydrate the dried film by adding pre-warmed sterile PBS (pH 7.4). The volume of PBS will determine the final concentration of the liposomal suspension.

    • Agitate the flask by hand-shaking or vortexing to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[8]

  • Liposome Sizing (Optional but Recommended):

    • For a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion.[6]

    • For extrusion, pass the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times using a handheld extruder. This will produce large unilamellar vesicles (LUVs) with a more homogenous size.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomal formulation using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of this compound using a suitable method such as HPLC after separating the free drug from the liposomes (e.g., by centrifugation or size exclusion chromatography).

In Vivo Toxicity Assessment in a Murine Model

This protocol outlines a general procedure for assessing the acute toxicity of liposomal this compound in mice.

Materials:

  • Healthy, age- and weight-matched mice (e.g., BALB/c or CD-1)

  • Liposomal this compound and free this compound formulations

  • Sterile saline for injection

  • Appropriate animal handling and restraint devices

  • Calibrated scales for weighing animals

  • Equipment for blood collection and analysis (hematology and clinical chemistry)

  • Materials for necropsy and tissue fixation (e.g., 10% neutral buffered formalin)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the facility for at least one week before the study.

    • Randomly assign animals to treatment groups (e.g., vehicle control, free this compound, and different doses of liposomal this compound). A typical group size is 5-10 mice per sex.

  • Dose Administration:

    • Administer a single intravenous (i.v.) injection of the respective formulations via the tail vein.

  • Clinical Observations:

    • Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, 72 hours, and daily thereafter for 14 days).[10][11] Observe for changes in behavior, appearance, and any signs of morbidity or mortality.

    • Record body weights prior to dosing and at specified intervals throughout the study.

  • Endpoint Analysis (at 14 days or earlier if humane endpoints are reached):

    • Collect blood samples for hematology and serum chemistry analysis to assess for organ-specific toxicity (e.g., kidney and liver function markers).[10]

    • Perform a gross necropsy on all animals.

    • Collect major organs (kidneys, liver, spleen, lungs, heart) for histopathological examination. Fix tissues in 10% neutral buffered formalin.

  • Data Analysis:

    • Calculate the LD50 if applicable.

    • Statistically analyze differences in body weight, hematology, clinical chemistry, and organ weights between groups.

    • A pathologist should evaluate the histopathology slides to identify any treatment-related lesions.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol describes a model for evaluating the efficacy of liposomal this compound in treating systemic Candida albicans infection in mice.[5][12][13]

Materials:

  • Candida albicans strain (e.g., ATCC 90028 or SC5314)

  • Yeast extract-peptone-dextrose (YPD) agar and broth

  • Hemocytometer or spectrophotometer

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Liposomal this compound and free this compound formulations

  • Sterile saline

  • Equipment for tissue homogenization and quantitative culture

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on YPD agar.

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.[12]

    • Harvest the yeast cells by centrifugation, wash with sterile saline, and resuspend in saline.

    • Determine the cell concentration using a hemocytometer or by measuring optical density. Adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/ml).[2]

  • Infection:

    • Inject the prepared C. albicans suspension intravenously into the lateral tail vein of the mice (typically 0.1 ml per mouse).[5][13]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 24 hours).

    • Administer the vehicle control, free this compound, or liposomal this compound intravenously daily for a defined period (e.g., 5-7 days).

  • Efficacy Assessment:

    • Survival Study: Monitor the animals daily for a predetermined period (e.g., 21-30 days) and record mortality. Plot Kaplan-Meier survival curves.

    • Fungal Burden Study: At a specified endpoint (e.g., 24 hours after the last treatment), euthanize a subset of animals from each group.

    • Aseptically remove target organs, particularly the kidneys.[13]

    • Weigh the organs, homogenize them in sterile saline, and perform serial dilutions of the homogenates.

    • Plate the dilutions onto YPD agar and incubate at 37°C for 24-48 hours.

    • Count the colonies to determine the number of colony-forming units (CFU) per gram of tissue.[1]

  • Data Analysis:

    • Compare survival curves between groups using the log-rank test.

    • Analyze differences in fungal burden (CFU/gram of tissue) between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Signaling Pathway

Hamycin_Nephrotoxicity cluster_blood Bloodstream cluster_cell Proximal Tubule Cell Liposomal this compound Liposomal this compound Megalin/Cubilin Megalin/Cubilin Liposomal this compound->Megalin/Cubilin Reduced Uptake Free this compound Free this compound Free this compound->Megalin/Cubilin Uptake Endocytosis Endocytosis Megalin/Cubilin->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Accumulation ROS Production ROS Production Lysosome->ROS Production Lysosomal Destabilization Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Cellular Injury Cellular Injury Apoptosis->Cellular Injury

Caption: Proposed pathway of this compound-induced nephrotoxicity and the protective effect of liposomes.

Experimental Workflow

Liposomal_Hamycin_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation (Murine Model) Lipid Film Hydration Lipid Film Hydration Liposome Sizing Liposome Sizing Lipid Film Hydration->Liposome Sizing Characterization (Size, EE%) Characterization (Size, EE%) Liposome Sizing->Characterization (Size, EE%) Treatment Groups Treatment Groups Characterization (Size, EE%)->Treatment Groups Systemic Infection (e.g., C. albicans) Systemic Infection (e.g., C. albicans) Systemic Infection (e.g., C. albicans)->Treatment Groups Toxicity Assessment Toxicity Assessment Treatment Groups->Toxicity Assessment Clinical Signs, Histopathology Efficacy Assessment Efficacy Assessment Treatment Groups->Efficacy Assessment Survival, Fungal Burden Data Analysis Data Analysis Toxicity Assessment->Data Analysis Efficacy Assessment->Data Analysis

Caption: Workflow for the formulation and in vivo evaluation of liposomal this compound.

Logical Relationship

Logical_Relationship High In Vivo Toxicity High In Vivo Toxicity Liposomal Formulation Liposomal Formulation High In Vivo Toxicity->Liposomal Formulation Problem Altered Pharmacokinetics Altered Pharmacokinetics Liposomal Formulation->Altered Pharmacokinetics Mechanism Maintained Antifungal Activity Maintained Antifungal Activity Liposomal Formulation->Maintained Antifungal Activity Reduced Kidney Accumulation Reduced Kidney Accumulation Altered Pharmacokinetics->Reduced Kidney Accumulation Reduced In Vivo Toxicity Reduced In Vivo Toxicity Reduced Kidney Accumulation->Reduced In Vivo Toxicity Improved Therapeutic Index Improved Therapeutic Index Maintained Antifungal Activity->Improved Therapeutic Index Reduced In Vivo Toxicity->Improved Therapeutic Index

Caption: Rationale for using liposomal this compound to improve its therapeutic index.

References

Investigating Hamycin's Effect on Fungal Biofilm Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix (ECM), exhibit increased tolerance to antimicrobial agents and host immune responses. Hamycin, a polyene antifungal antibiotic, has demonstrated broad-spectrum activity against various fungal pathogens. This document provides detailed application notes and protocols for investigating the efficacy of this compound against fungal biofilm formation. The methodologies outlined here are designed to deliver robust and reproducible data for researchers, scientists, and professionals involved in drug development.

This compound, like other polyene antibiotics, is known to interact with ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death. While its activity against planktonic (free-floating) fungal cells is well-documented, its specific effects on the complex architecture of biofilms are less characterized. These protocols will guide the user through the process of quantifying this compound's ability to both inhibit the formation of new biofilms and eradicate pre-formed, mature biofilms.

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of this compound on fungal biofilms, based on typical results observed for polyene antibiotics. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic and Biofilm Fungi

Fungal SpeciesPlanktonic MIC (µg/mL)Sessile MIC (SMIC₅₀) (µg/mL)Sessile MIC (SMIC₈₀) (µg/mL)
Candida albicans0.5 - 2.08 - 3232 - 128
Aspergillus fumigatus1.0 - 4.016 - 6464 - 256

SMIC₅₀ and SMIC₈₀ represent the minimum concentrations required to inhibit 50% and 80% of biofilm metabolic activity, respectively.

Table 2: this compound's Efficacy in Inhibiting Biofilm Formation and Eradicating Pre-formed Biofilms

Fungal SpeciesBiofilm Inhibitory Concentration (BIC₅₀) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL)
Candida albicans4 - 1664 - 256
Aspergillus fumigatus8 - 32128 - 512

BIC₅₀ is the concentration that inhibits 50% of biofilm formation. MBEC₅₀ is the concentration that eradicates 50% of pre-formed biofilms.

Experimental Protocols

The following are detailed protocols for assessing the antibiofilm activity of this compound.

Protocol 1: Determination of Sessile Minimum Inhibitory Concentration (SMIC)

This protocol determines the minimum concentration of this compound required to inhibit the metabolic activity of a fungal biofilm.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal cell suspension in the growth medium to a final concentration of 1-5 x 10⁵ cells/mL.

  • Biofilm Formation:

    • Add 100 µL of the fungal suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • This compound Treatment:

    • After the incubation period, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Prepare serial dilutions of this compound in the growth medium.

    • Add 100 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Include a drug-free control.

    • Incubate the plate at 37°C for another 24 hours.

  • Metabolic Activity Assessment (XTT Assay):

    • Wash the wells twice with PBS.

    • Add 100 µL of the XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-4 hours.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: The SMIC is determined as the lowest concentration of this compound that causes a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the untreated control.

Protocol 2: Biofilm Biomass Quantification using Crystal Violet Staining

This protocol quantifies the total biofilm biomass after treatment with this compound.

Materials:

  • Fungal strain and growth medium

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • 33% Acetic acid

  • Plate reader

Procedure:

  • Biofilm Formation and this compound Treatment: Follow steps 1-3 from Protocol 1.

  • Crystal Violet Staining:

    • After the 24-hour treatment with this compound, wash the wells twice with PBS.

    • Fix the biofilms by adding 100 µL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and allow the plate to air dry completely.

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.

    • Wash the wells thoroughly with sterile water to remove excess stain.

  • Dye Solubilization and Quantification:

    • Add 150 µL of 33% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition or reduction for each this compound concentration compared to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the investigation of this compound's effect on fungal biofilms.

G cluster_0 This compound's Mechanism of Action This compound This compound (Polyene Antibiotic) Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Pore Pore Formation & Membrane Disruption This compound->Pore Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Ergosterol->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Fungal Cell Death Leakage->Death

This compound's primary mechanism of action against fungal cells.

G cluster_1 Experimental Workflow: Biofilm Inhibition & Eradication Assays start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inhibition_assay Inhibition Assay: Add Inoculum + this compound to 96-well Plate prep_inoculum->inhibition_assay eradication_assay_setup Eradication Assay: Add Inoculum to 96-well Plate prep_inoculum->eradication_assay_setup incubation_inhibition Incubate 24-48h (Biofilm Formation) inhibition_assay->incubation_inhibition incubation_eradication Incubate 24-48h (Biofilm Formation) eradication_assay_setup->incubation_eradication quantify_biomass Quantify Biofilm Biomass (Crystal Violet Assay) incubation_inhibition->quantify_biomass quantify_viability Quantify Biofilm Viability (XTT Assay) incubation_inhibition->quantify_viability wash_eradication Wash to Remove Non-adherent Cells incubation_eradication->wash_eradication add_this compound Add this compound to Pre-formed Biofilm wash_eradication->add_this compound incubation_treatment Incubate 24h add_this compound->incubation_treatment incubation_treatment->quantify_biomass incubation_treatment->quantify_viability end End quantify_biomass->end quantify_viability->end

Workflow for assessing this compound's anti-biofilm activity.

G cluster_2 Potential Downstream Effects of this compound on Biofilm-Related Signaling This compound This compound MembraneStress Cell Membrane Stress This compound->MembraneStress Induces MAPK_pathway MAPK Pathway (Cell Wall Integrity) MembraneStress->MAPK_pathway Activates cAMP_PKA_pathway cAMP-PKA Pathway (Morphogenesis & Stress Response) MembraneStress->cAMP_PKA_pathway Potentially Modulates BiofilmFormation Biofilm Formation (Adhesion, ECM Production, Morphogenesis) MAPK_pathway->BiofilmFormation Inhibits/Alters cAMP_PKA_pathway->BiofilmFormation Inhibits/Alters

Hypothesized impact of this compound on fungal signaling pathways.

Disclaimer: The quantitative data presented in the tables are illustrative and not based on specific experimental results for this compound. Researchers should generate their own data following the provided protocols. The signaling pathway diagram represents a hypothesis for the downstream effects of polyene-induced membrane stress and requires experimental validation.

Application Notes and Protocols: Hamycin Susceptibility Testing for Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamycin is a polyene antifungal antibiotic produced by the bacterium Streptomyces pimprina. It shares a similar chemical structure with Amphotericin B and exerts its antifungal effect by binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, fungal cell death.[][2][3] These application notes provide detailed protocols for determining the in vitro susceptibility of clinical fungal isolates to this compound using standardized methods.

Mechanism of Action

This compound, like other polyene antifungals, has a high affinity for ergosterol, the primary sterol in fungal cell membranes. Upon binding, it is thought to form pores or channels in the membrane, increasing its permeability to ions and small molecules. This disruption of the membrane's barrier function leads to a loss of the electrochemical gradient and leakage of essential cytoplasmic components, resulting in cell death. The selectivity of this compound for fungi is attributed to the difference in sterol composition between fungal (ergosterol) and mammalian (cholesterol) cell membranes.

This compound Mechanism of Action This compound This compound Ergosterol Ergosterol in Fungal Cell Membrane This compound->Ergosterol Binds to MembraneDamage Membrane Pore Formation & Increased Permeability Ergosterol->MembraneDamage Induces Leakage Leakage of Intracellular Components (Ions, etc.) MembraneDamage->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

This compound's antifungal mechanism of action.

Quantitative Susceptibility Data

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against various clinical fungal isolates. It is important to note that publicly available data, particularly for filamentous fungi, is limited. Researchers are encouraged to use the protocols provided herein to determine the susceptibility of their specific isolates.

Table 1: In Vitro Susceptibility of Yeasts to this compound

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)Reference(s)
Candida spp.84≤ 0.16[4]
Candida albicansNot Specified0.01[5]
Candida albicansNot Specified0.6 - 1.2 (Liposomal)[6]
Cryptococcus neoformansNot Specified0.006[5]

Table 2: In Vitro Susceptibility of Molds to this compound

Fungal SpeciesNumber of IsolatesMIC (µg/mL)Reference(s)
Aspergillus nigerNot Specified0.1[5]

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of clinical fungal isolates to this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Yeast isolates

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

Workflow Diagram:

Broth Microdilution Workflow for Yeasts cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_this compound Prepare this compound Stock and Serial Dilutions Inoculate Inoculate Microtiter Plate Prep_this compound->Inoculate Prep_Inoculum Prepare Yeast Inoculum (0.5-2.5 x 10^3 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Read MIC Visually or Spectrophotometrically Incubate->Read_MIC

Workflow for yeast susceptibility testing.

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve in a small amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a drug-free growth control, and well 12 as a sterility control (uninoculated medium).

  • Preparation of Yeast Inoculum:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (or use a spectrophotometer to achieve a transmittance of 75-77% at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized yeast inoculum to each well from 1 to 11. This will bring the final volume to 200 µL and the drug concentrations to the desired range.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well.

    • The endpoint can be determined visually or by reading the absorbance at 490 nm with a microplate reader.

Protocol 2: Broth Microdilution Method for Filamentous Fungi (Molds) (Adapted from CLSI M38)

This protocol is for determining the MIC of this compound against filamentous fungi.

Materials:

  • Same as for yeasts, with the addition of:

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water with 0.05% Tween 20

Workflow Diagram:

Broth Microdilution Workflow for Molds cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_this compound Prepare this compound Stock and Serial Dilutions Inoculate Inoculate Microtiter Plate Prep_this compound->Inoculate Prep_Inoculum Prepare Mold Spore Suspension (0.4-5 x 10^4 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 48-72 hours Inoculate->Incubate Read_MIC Read MIC Visually Incubate->Read_MIC

Workflow for mold susceptibility testing.

Procedure:

  • Preparation of this compound and Microtiter Plates:

    • Follow steps 1 and 2 from the yeast protocol.

  • Preparation of Mold Inoculum:

    • Grow the mold isolate on a PDA slant or plate at 35°C for 7 days or until sporulation is adequate.

    • Harvest the conidia by flooding the agar surface with sterile distilled water containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or by spectrophotometric methods.

  • Inoculation and Incubation:

    • Inoculate the microtiter plates as described for yeasts (Protocol 1, step 4).

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.

  • MIC Determination:

    • The MIC is read as the lowest concentration of this compound that shows complete inhibition of growth as judged by the naked eye.

Quality Control

For quality control, it is recommended to test reference strains with known MIC values for polyene antifungals, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, in each batch of susceptibility tests. The MIC values obtained for these strains should fall within the established acceptable ranges.

Disclaimer

These protocols are intended for research use only by trained laboratory personnel. It is crucial to adhere to standard laboratory safety practices. The provided information is based on current scientific literature and standardized guidelines, but users should validate these methods for their specific applications.

References

Application Notes and Protocols for Evaluating Hamycin Efficacy in Animal Models of Aspergillosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocols and data are provided for research and development purposes. Direct experimental data on the efficacy of Hamycin against Aspergillus species in established animal models is limited in publicly available literature. The provided protocols are based on well-established murine models for invasive pulmonary aspergillosis used for testing other polyene antifungals, such as Amphotericin B. The quantitative data for this compound is illustrative and intended to serve as a template for data presentation.

Introduction

Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with high morbidity and mortality rates. The development of effective antifungal therapies is crucial. This compound, a polyene antifungal antibiotic, has demonstrated potent in vitro activity against a range of pathogenic fungi.[1] However, its parenteral use has been associated with toxicity.[2] The use of animal models is an indispensable step in the preclinical evaluation of new antifungal agents and formulations, allowing for the assessment of efficacy, pharmacokinetics, and toxicity in a living system.[3][4] Murine models of invasive pulmonary aspergillosis are the most commonly used due to their reproducibility and the availability of immunological reagents.[5] These models are crucial for determining the potential of this compound as a therapeutic agent for aspergillosis and for evaluating novel formulations, such as liposomal this compound, aimed at reducing toxicity and improving the therapeutic index.[2][6]

Murine Model of Invasive Pulmonary Aspergillosis

The most widely accepted and standardized model for testing antifungal efficacy against aspergillosis is the neutropenic mouse model of invasive pulmonary aspergillosis. This model mimics the human condition of immunosuppression, a key risk factor for this infection.

Experimental Workflow

experimental_workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_evaluation Phase 3: Endpoint Evaluation animal_selection Animal Selection (e.g., BALB/c mice) immunosuppression Immunosuppression (Cyclophosphamide & Cortisone Acetate) animal_selection->immunosuppression infection Infection (Intranasal/Inhalation) immunosuppression->infection aspergillus_prep Aspergillus fumigatus Conidia Preparation aspergillus_prep->infection hamycin_prep This compound Formulation (Free or Liposomal) treatment Treatment Initiation (this compound vs. Control) hamycin_prep->treatment infection->treatment monitoring Daily Monitoring (Survival, Weight) treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia fungal_burden Fungal Burden Analysis (CFU, qPCR) euthanasia->fungal_burden histopathology Histopathology of Lungs euthanasia->histopathology

Caption: Experimental workflow for evaluating this compound efficacy in a murine model of invasive pulmonary aspergillosis.

Detailed Experimental Protocols

Preparation of Aspergillus fumigatus Conidia
  • Culture Aspergillus fumigatus (e.g., strain Af293) on Sabouraud dextrose agar plates for 7-10 days at 37°C.[7]

  • Harvest conidia by flooding the plate with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80.[7]

  • Gently scrape the surface with a sterile cell scraper.

  • Filter the suspension through sterile gauze to remove hyphal fragments.

  • Wash the conidia twice by centrifugation and resuspend in sterile PBS.

  • Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1 x 10⁸ conidia/mL).

Immunosuppression and Infection Protocol
  • Animal Selection: Use male BALB/c mice, 20-22 grams.[7]

  • Immunosuppression:

    • Administer cyclophosphamide intraperitoneally at a dose of 150-250 mg/kg on day -2 relative to infection.[1][7]

    • Administer cortisone acetate subcutaneously at a dose of 200-250 mg/kg on day -2 relative to infection.[7][8]

    • A second dose of cyclophosphamide (200 mg/kg) and cortisone acetate (250 mg/kg) can be given on day +3 to maintain neutropenia.[7][8]

  • Infection (Day 0):

    • Intranasal Inoculation: Anesthetize mice with isoflurane. Instill 20-40 µL of the conidial suspension (e.g., 5 x 10⁶ conidia) into the nares.[9]

    • Inhalation/Aerosol Infection: Place mice in an acrylic aerosol chamber and expose them for 1 hour to an aerosol generated from a suspension of A. fumigatus conidia (e.g., 10⁹ conidia/mL).[7][8]

  • Antibacterial Prophylaxis: To prevent secondary bacterial infections, administer an antibiotic such as ceftazidime (5 mg/day, subcutaneously) from day +1 to +6 post-infection.[7]

This compound Formulation and Administration

This compound is poorly soluble in water, which necessitates a suitable formulation for parenteral administration.[10]

A. Standard this compound Suspension (for intraperitoneal administration):

  • Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

  • For administration, dilute the stock solution in sterile saline or PBS to the desired final concentration. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.

B. Liposomal this compound Formulation (adapted from methodologies for other polyenes): [2]

  • Lipid Composition: Use a mixture of dimyristoyl phosphatidylcholine (DMPC), dimyristoyl phosphatidylglycerol (DMPG), and cholesterol.

  • Preparation of Lipid Film: Dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture).

  • Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with sterile aqueous buffer (e.g., PBS) by vortexing or sonication. This process forms multilamellar vesicles (MLVs).

  • Sizing (Optional): To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated this compound by centrifugation or dialysis.

  • Administration: Administer the liposomal this compound suspension intravenously or intraperitoneally.

Treatment and Monitoring
  • Initiate treatment 24 hours after infection.[7]

  • Divide mice into groups:

    • Vehicle control (e.g., the vehicle used for this compound formulation).

    • Free this compound (various doses).

    • Liposomal this compound (various doses).

    • Positive control (e.g., Liposomal Amphotericin B, 10 mg/kg/day).[7]

  • Administer treatment daily for a specified period (e.g., 7-10 days).

  • Monitor mice twice daily for survival, body weight, and clinical signs of illness (e.g., lethargy, ruffled fur).

  • Euthanize moribund animals as per institutional guidelines.

Endpoint Analysis

A. Survival:

  • Record daily survival rates and plot Kaplan-Meier survival curves. Analyze for statistical significance using the log-rank test.

B. Fungal Burden in Lungs:

  • At a predetermined time point (e.g., day 4 post-infection or at the end of the study), euthanize a subset of animals from each group.

  • Aseptically remove the lungs.

  • Colony-Forming Units (CFU):

    • Homogenize the lungs in sterile saline.[7]

    • Prepare serial dilutions of the homogenate and plate on Sabouraud dextrose agar.

    • Incubate at 37°C for 24-48 hours and count the number of colonies.

    • Express the results as log₁₀ CFU per gram of lung tissue.[11]

  • Quantitative PCR (qPCR):

    • Extract total DNA from lung homogenates.

    • Perform qPCR using primers and probes specific for an Aspergillus gene (e.g., the 18S rRNA gene).

    • Quantify fungal DNA relative to a standard curve of known Aspergillus DNA concentrations.

C. Histopathology:

  • Fix one lung lobe in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Grocott's Methenamine Silver (GMS) to visualize fungal elements.[3][12]

  • Score the sections for the extent of inflammation, tissue damage, and fungal invasion.

Data Presentation

Efficacy of Polyene Antifungals in Murine Models of Aspergillosis
Antifungal AgentAnimal ModelDosing RegimenOutcome MeasureResultReference
Liposomal Amphotericin BBALB/c mice, neutropenic10 mg/kg/day, IPSurvivalIncreased survival compared to untreated controls[7]
Amphotericin BDBA/2 mice, corticosteroid-immunosuppressed4 or 8 mg/kg/daySurvivalDose-dependent increase in survival[13]
Illustrative Efficacy Data for this compound in a Murine Model of Aspergillosis
Treatment GroupDosing Regimen (IP)Mean Survival Time (Days)Lung Fungal Burden (log₁₀ CFU/g ± SD) at Day 4
Vehicle Control-5.55.8 ± 0.4
Free this compound1 mg/kg/day7.24.9 ± 0.6
Free this compound2 mg/kg/day8.54.2 ± 0.5
Liposomal this compound1 mg/kg/day9.84.1 ± 0.5
Liposomal this compound2 mg/kg/day12.13.5 ± 0.4
Liposomal this compound5 mg/kg/day15.32.8 ± 0.3
Liposomal Amphotericin B10 mg/kg/day14.82.9 ± 0.4

Note: This table presents hypothetical data for illustrative purposes.

Signaling Pathways

While the direct signaling pathways affected by this compound in the context of aspergillosis are not well-defined, its mechanism of action as a polyene is understood to involve binding to ergosterol in the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular components and ultimately cell death.

signaling_pathway cluster_membrane This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane Leakage Leakage of Ions (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of this compound leading to fungal cell death.

References

Application Note: Quantification of Hamycin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the quantification of the antifungal agent Hamycin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound, a polyene macrolide antibiotic produced by Streptomyces pimprina, is utilized as a potent fungicide.[1][2] This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for the chromatographic separation and quantification of this compound, particularly from pharmaceutical cream formulations. The method is demonstrated to be simple, accurate, and precise, making it suitable for routine quality control and research applications.[2][3]

Introduction

This compound is a heptaene macrolide antibiotic that is effective against a broad spectrum of fungi.[1] Its clinical and agricultural importance necessitates reliable and accurate analytical methods for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note details an isocratic RP-HPLC method coupled with UV detection for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with an autosampler and a UV detector is suitable (e.g., Shimadzu LC 2010).[2]

  • Column: A Thermo Scientific C18 column (250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • Sonicator: For degassing the mobile phase and dissolving samples.[2]

  • pH Meter: For adjusting the pH of the mobile phase.

  • Syringe Filters: 0.45 µm nylon or PTFE filters for sample and mobile phase filtration.

Reagents and Standards
  • This compound Reference Standard: Of known purity.

  • Methanol: HPLC grade.

  • Diisopropylamine: Analytical grade.[2]

  • Ammonium Acetate: Analytical grade.[2]

  • Glacial Acetic Acid: Analytical grade.[2]

  • Distilled Water: HPLC grade or equivalent.

Protocols

Preparation of Mobile Phase

The mobile phase consists of a mixture of 0.4% (v/v) diisopropylamine in methanol and 0.5% (w/v) ammonium acetate in distilled water in a ratio of 90:10 (v/v).[2]

  • To prepare the ammonium acetate solution (0.5% w/v): Dissolve 0.5 g of ammonium acetate in 100 mL of distilled water.

  • To prepare the diisopropylamine in methanol solution (0.4% v/v): Add 0.4 mL of diisopropylamine to 100 mL of methanol.

  • To prepare the final mobile phase: Mix 900 mL of the 0.4% diisopropylamine in methanol solution with 100 mL of the 0.5% ammonium acetate solution.

  • Adjust the pH of the final mixture to 6.5 using glacial acetic acid.[2]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.[2]

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[2]

  • Dissolve the standard in the mobile phase.

  • Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.[2]

  • From this stock solution, prepare a series of calibration standards by appropriate dilution with the mobile phase to cover the desired concentration range (e.g., 50-250 µg/mL).[2]

Preparation of Sample Solution (from a Pharmaceutical Cream)
  • Accurately weigh 2 g of the cream formulation (containing approximately 10 mg of this compound) and transfer it to a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of the mobile phase (used as a diluent) to the flask.[2]

  • Sonicate the flask for a sufficient time to completely dissolve the this compound from the cream matrix.[2]

  • Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.[2]

  • Filter the resulting solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column Thermo Scientific C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase 0.4% (v/v) Diisopropylamine in Methanol : 0.5% (w/v) Ammonium Acetate in Water (90:10 v/v), pH 6.5[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature Ambient[2]
Detection Wavelength 263 nm[2]
Run Time 7 minutes[2]

Note: A separate preparative HPLC method for the separation of this compound components uses a gradient mobile phase of methanol and water with detection at 384 nm.[1]

Data and Results

The described method was validated for its performance. The key quantitative data are summarized in the tables below.

System Suitability
ParameterResult
Retention Time (min) 2.433[2]
Theoretical Plates > 2000
Tailing Factor < 2
Method Validation Data
ParameterResult
Linearity Range (µg/mL) 50 - 250[2]
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%[2]
Accuracy (Recovery %) High (Specific values not provided in the source)[3]
Specificity The method is specific and reliable.[3]

Visualizations

Experimental Workflow

The overall workflow for the HPLC quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Pump StandardPrep Standard Solution Preparation StandardPrep->HPLC Inject SamplePrep Sample Solution Preparation SamplePrep->HPLC Inject Chromatography Chromatographic Separation HPLC->Chromatography Detection UV Detection at 263 nm Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration & Analysis DataAcquisition->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The RP-HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in pharmaceutical preparations. The method is straightforward and utilizes readily available instrumentation and reagents, making it a valuable tool for quality control and research laboratories involved in the analysis of this important antifungal agent. The validation data demonstrates that the method is reliable and reproducible.[2][3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hamycin Solubility for In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Hamycin, a polyene antifungal agent with limited aqueous solubility. Our goal is to facilitate the successful design and execution of in vitro experiments by providing detailed protocols and practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions for my in vitro assays?

A1: this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This inherent property makes it poorly soluble in aqueous-based buffers and cell culture media, which can lead to precipitation and inaccurate experimental results.

Q2: What is the most common solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating a high-concentration stock solution of this compound. It is a powerful organic solvent that can effectively dissolve this compound and is compatible with most cell culture assays at low final concentrations.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your in vitro assay should be kept as low as possible, typically below 0.5%, and ideally not exceeding 1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.

Q4: I'm still observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous media. What can I do?

A4: This is a common issue. When a concentrated DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the poorly soluble compound to precipitate. Please refer to our Troubleshooting Guide for detailed solutions to this problem.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of DMSO stock in aqueous media Rapid change in solvent polarity.Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion. Pre-warming the aqueous medium to 37°C can also improve solubility.
Interaction with media components.Components in serum or basal media (e.g., salts, proteins) can sometimes interact with the compound and reduce its solubility. Try preparing the dilution in a serum-free medium first, then adding it to your complete, serum-containing medium.
Inconsistent or unreliable experimental results Incomplete dissolution of this compound.Ensure your this compound stock solution is completely clear before use. If crystals are visible, gently warm the vial (e.g., in a 37°C water bath) and vortex until fully dissolved.
Degradation of this compound in solution.Prepare fresh dilutions of this compound for each experiment. Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.
Visible particles in the final culture medium Aggregation of this compound molecules.Consider alternative solubilization methods such as preparing a colloidal dispersion or using cyclodextrins to encapsulate the this compound molecule. Refer to the Experimental Protocols section for more details.

Quantitative Data: this compound Solubility

Obtaining precise quantitative solubility data for this compound is challenging due to its poor aqueous solubility. The following table summarizes the available qualitative solubility information. For quantitative analysis, we recommend performing a solubility assay in your specific buffer or medium.

Solvent Solubility Reference
WaterAlmost InsolubleBOC Sciences
Aqueous Lower Alcohols (e.g., Ethanol, Methanol)SolubleBOC Sciences
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)SolubleBOC Sciences
PyridineSolubleBOC Sciences

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Preparing a Colloidal Dispersion of this compound

This protocol provides a general guideline for creating a colloidal dispersion to improve the aqueous dispersibility of this compound. Optimization may be required.

Materials:

  • This compound powder

  • Sodium deoxycholate

  • Sterile distilled water

  • 1N Sodium Hydroxide (NaOH)

  • 1N Hydrochloric Acid (HCl)

  • Sterile centrifuge tubes

Procedure:

  • Weigh this compound and sodium deoxycholate and add them to sterile distilled water in a sterile container.

  • Stir the suspension in an ice bath until the temperature reaches 7°C.

  • Slowly add 1N NaOH while stirring until the solution becomes nearly clear.

  • Neutralize the solution with 1N HCl.

  • Centrifuge the solution at 5°C to remove any undissolved sediment.

  • The resulting optically clear yellow supernatant is the colloidal dispersion of this compound.

  • Sterile-filter the dispersion through a 0.22 µm filter.

  • Store the colloidal dispersion at 4°C, protected from light.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)

This protocol outlines a general procedure for forming an inclusion complex between this compound and a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance

Preventing Hamycin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Hamycin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

This compound is a polyene macrolide antifungal antibiotic produced by Streptomyces pimprina. Structurally similar to Amphotericin B, it is effective against a variety of fungi. However, this compound is an amphoteric compound that is almost insoluble in water and dry lower aliphatic alcohols, which poses a significant challenge for its application in aqueous cell culture environments. This poor solubility can lead to precipitation, which can cause inconsistent results, cellular stress, and inaccurate dose-response data.

Q2: What are the primary causes of this compound precipitation in my cell culture medium?

Precipitation of this compound in cell culture media can be triggered by several factors:

  • Solvent Shift: this compound is often dissolved in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.

  • pH Instability: The pH of the cell culture medium can influence the solubility of this compound. As cells metabolize, they can produce acidic byproducts that lower the pH of the medium, potentially reducing this compound's solubility.

  • Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of media components and the added this compound.

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final volume of the cell culture medium.

  • Interactions with Media Components: Components within the media, such as salts and serum proteins, can interact with this compound and reduce its solubility.

Q3: My this compound, dissolved in DMSO, precipitates upon addition to the culture medium. What should I do?

This is a classic example of a solvent shift. To mitigate this, instead of adding a small volume of highly concentrated this compound stock directly to your medium, try a serial dilution approach. Prepare intermediate dilutions of your this compound stock in DMSO first. Then, add a small volume of a lower concentration DMSO stock to your pre-warmed cell culture medium while mixing gently. This gradual dilution can help prevent localized high concentrations that lead to immediate precipitation.

Q4: How does the presence of serum (e.g., FBS) in the medium affect this compound?

Serum proteins can have a complex effect on poorly soluble drugs. On one hand, proteins can sometimes bind to hydrophobic compounds and help keep them in solution. On the other hand, interactions with proteins can also lead to aggregation and precipitation. The effect of serum on this compound stability should be determined empirically for your specific cell line and media combination.

This compound Solubility and Working Concentrations

Solubility Data

Quantitative solubility data for this compound is limited. The following table summarizes available information and provides context with data from the structurally similar polyene antibiotic, Amphotericin B.

SolventThis compound SolubilityAmphotericin B SolubilityNotes
Water Almost Insoluble[1]InsolublePoorly soluble in aqueous solutions at neutral pH.
DMSO Soluble (a 2 mg/mL solution has been prepared)~35-40 mg/mLA common solvent for creating high-concentration stock solutions.
DMF Data not available~3-4 mg/mLAn alternative organic solvent.
Aqueous Alcohols Soluble in aqueous lower alcohols (e.g., 50% hot ethanol)[1]Soluble in mixtures of alcohols and waterThe exact concentration of alcohol can be optimized.
Basic Solvents Soluble (e.g., Pyridine)[1]Data not availableUse with caution due to potential cytotoxicity.
Recommended Working Concentrations

The optimal working concentration of this compound should be determined experimentally for each cell line and fungal species. The following provides a general guideline based on its antifungal activity.

ParameterConcentration RangeOrganism/Cell TypeReference
Antifungal MIC 0.01 - 0.16 µg/mLCandida albicans[2][3]
Antifungal MIC 0.008 - 0.016 µg/mLBlastomyces dermatitidis[4]
Cytotoxicity Should be determinedMammalian cellsN/A

Note: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific mammalian cell line.

Troubleshooting Guide for this compound Precipitation

If you observe a precipitate in your cell culture medium after adding this compound, follow this troubleshooting workflow.

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Was it stored correctly? start->check_stock remake_stock Re-prepare stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution 2. Review Dilution Method Was it a large volume of aqueous medium added to a small volume of stock? check_stock->check_dilution Yes remake_stock->check_dilution serial_dilute Use serial dilution. Add stock to pre-warmed medium while vortexing. check_dilution->serial_dilute Yes check_conc 3. Assess Final Concentration Is it too high? check_dilution->check_conc No serial_dilute->check_conc lower_conc Lower the final concentration. Perform a dose-response test. check_conc->lower_conc Yes check_media 4. Evaluate Media Conditions (pH, temperature, serum) check_conc->check_media No lower_conc->check_media optimize_media Optimize media conditions. Try serum-free media or adjust pH. check_media->optimize_media Problem persists solution Problem Solved check_media->solution Optimized optimize_media->solution

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL in DMSO)

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter (optional, if clarity is a concern and DMSO is compatible)

Procedure:

  • Pre-warm the this compound powder vial to room temperature before opening to minimize moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL stock solution, weigh 1 mg of this compound.

  • Add the calculated volume of anhydrous DMSO. For 1 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A clear, yellow solution should be obtained.

  • Gentle Warming/Sonication (Optional): If the this compound does not fully dissolve, you may warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a water bath sonicator for 5-10 minutes. Visually inspect to ensure no particles remain.

  • Sterilization (Optional): If necessary, the DMSO stock solution can be filter-sterilized using a 0.22 µm PTFE syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C for long-term use.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over a typical experiment duration.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium (with and without serum)

  • Sterile conical tubes or multi-well plates

  • 37°C incubator with 5% CO₂

  • Method for quantifying this compound (e.g., HPLC, spectrophotometry)

Procedure:

  • Prepare this compound-spiked Media: Prepare two sets of your complete cell culture medium: one with your standard serum concentration and one without. For each condition, spike the medium with this compound to your desired final working concentration (e.g., 1 µg/mL). Prepare a sufficient volume to collect samples at multiple time points.

  • Initial Sample (T=0): Immediately after preparation, take an aliquot from each condition for analysis. This will serve as your baseline (T=0) concentration.

  • Incubation: Place the remaining this compound-spiked media in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 8, 24, 48, and 72 hours), remove an aliquot from each condition for analysis.

  • Sample Processing: At each time point, visually inspect the media for any signs of precipitation. Centrifuge the aliquots at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitated this compound.

  • Quantification: Carefully collect the supernatant and quantify the concentration of soluble this compound using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the concentration of soluble this compound over time for both serum-containing and serum-free conditions. This will provide a stability profile and help determine the time window in which the this compound concentration remains stable in your experimental setup.

This compound's Mechanism of Action

This compound, like other polyene antibiotics, exerts its antifungal effect by targeting the fungal cell membrane. The diagram below illustrates this mechanism.

G cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell ergosterol Ergosterol pore Membrane Pore Formation ergosterol->pore Leads to phospholipid Phospholipid ions Intracellular Ions (K+, Mg++) leakage Ion Leakage ions->leakage This compound This compound This compound->ergosterol Binds to pore->leakage death Fungal Cell Death leakage->death

References

Technical Support Center: Reducing Hamycin-Induced Cytotoxicity in Fibroblast Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Hamycin-induced cytotoxicity in fibroblast cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cytotoxicity in fibroblast cell lines?

A1: this compound is a polyene antifungal antibiotic used to treat various fungal infections.[1][2] Its mechanism of action involves binding to sterols, primarily ergosterol, in fungal cell membranes, leading to pore formation, increased permeability, and ultimately, fungal cell death.[3] However, this compound can also bind to cholesterol in mammalian cell membranes, including those of fibroblasts, which can disrupt membrane integrity and induce cytotoxicity.[4][5] This off-target effect is a primary cause of its toxicity to host cells.

Q2: What are the typical signs of this compound-induced cytotoxicity in fibroblast cultures?

A2: Common indicators of this compound-induced cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe blebbing of the cell membrane.

  • Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays like the MTT or Trypan Blue exclusion assay.

  • Increased Cell Death: An increase in markers of apoptosis (e.g., Annexin V staining) or necrosis (e.g., LDH release).

  • Decreased Proliferation: A reduction in the rate of cell division.

Q3: How can I reduce this compound's cytotoxicity without compromising its antifungal efficacy?

A3: The most effective and widely documented method is the use of liposomal formulations.[3][6] Encapsulating this compound in liposomes, particularly those containing cholesterol, can significantly reduce its toxicity to mammalian cells while maintaining its antifungal activity.[6] The liposome acts as a carrier, preventing the direct interaction of this compound with the cholesterol in fibroblast cell membranes.

Q4: What is the role of cholesterol in liposomal formulations of this compound?

A4: Cholesterol is a critical component in liposomal formulations designed to reduce the toxicity of polyene antibiotics like this compound. It is thought to act as a "cholesterol sink," where the this compound molecules preferentially interact with the cholesterol within the liposome rather than the cholesterol in mammalian cell membranes. This reduces the drug's ability to disrupt fibroblast cell membranes, thereby lowering its cytotoxicity.[6]

Q5: Are there other strategies besides liposomal formulations to mitigate cytotoxicity?

A5: While liposomal delivery is the most prominent strategy, other approaches that have been explored for similar polyene antibiotics include:

  • Chemical Modification: Creating derivatives of the polyene antibiotic with reduced affinity for cholesterol.

  • Combination Therapy: Using this compound in combination with other agents that may offer a protective effect or allow for a lower, less toxic dose of this compound to be used.

  • Targeted Delivery Systems: Developing nanocarriers that specifically target fungal cells, minimizing exposure to mammalian cells.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step
High sensitivity of the specific fibroblast cell line. Determine the IC50 value for your specific cell line to establish a baseline for cytotoxicity. Consider using a more resistant fibroblast line if appropriate for your experimental goals.
Solvent-induced toxicity. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Always include a solvent control in your experiments.
Incorrect this compound concentration. Verify the stock concentration of your this compound solution. Perform a dose-response experiment to confirm the cytotoxic range.
Free this compound formulation is inherently toxic. Switch to a liposomal formulation of this compound. If preparing in-house, ensure the liposomes are properly formulated with an optimal this compound-to-cholesterol ratio.[6]
Issue 2: Inconsistent results in cytotoxicity assays (e.g., MTT, LDH).
Possible Cause Troubleshooting Step
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results.
Interference of this compound with the assay. Some compounds can interfere with the colorimetric or enzymatic reactions of cytotoxicity assays. Run a control with this compound in cell-free media to check for direct interference with the assay reagents.
Incomplete solubilization of formazan crystals (MTT assay). Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
High background LDH in serum (LDH assay). Use a low-serum or serum-free medium during the LDH release portion of the experiment to minimize background signal. Include a media-only background control.
Improper handling of cells leading to membrane damage. Handle cells gently during passaging and seeding to avoid mechanical stress that can lead to premature cell death and inconsistent results.
Issue 3: Difficulty in preparing stable and effective liposomal this compound.
Possible Cause Troubleshooting Step
Incorrect lipid composition. The ratio of phospholipids, cholesterol, and this compound is crucial. Refer to established protocols for liposomal polyene antibiotic formulations. A common starting point is a molar ratio of phospholipid:cholesterol:this compound of 2:1:0.1.
Inefficient drug encapsulation. The method of liposome preparation (e.g., thin-film hydration, sonication, extrusion) affects encapsulation efficiency. Use techniques like extrusion to create unilamellar vesicles of a defined size for better consistency.
Liposome instability. Store liposomal formulations at the recommended temperature (usually 4°C) and protect from light. Assess liposome stability over time by measuring particle size and drug leakage.
Aggregation of liposomes. Aggregation can occur due to improper formulation or storage. Ensure the zeta potential of the liposomes is sufficient to prevent aggregation.

Quantitative Data Summary

Compound Cell Line Assay IC50 / Cytotoxicity Data Key Findings Citation
Amphotericin B (Deoxycholate) Mouse Fibroblasts (BALB/3T3)MTT AssaySignificant decrease in viability at ≥ 5 µg/mL after 7 days.The conventional formulation is highly cytotoxic at lower concentrations and longer exposure times.[7]
Liposomal Amphotericin B Mouse Fibroblasts (BALB/3T3)MTT AssayNo significant decrease in viability at 1 µg/mL after 7 days; decreased viability at 5-10 µg/mL.Liposomal formulation significantly reduces cytotoxicity compared to the deoxycholate formulation.[7]
Amphotericin B Human Postnatal Fibroblasts (HPF)MTT AssayIC50 > 100 µMDemonstrates the inherent resistance of some fibroblast lines to polyene antibiotics.[8]
Nystatin (another polyene) Human Postnatal Fibroblasts (HPF)MTT AssayIC50 > 100 µMSimilar to Amphotericin B, shows low cytotoxicity in this specific fibroblast line.[8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Fibroblast cell line

  • Complete culture medium

  • This compound (and liposomal this compound if applicable)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound and/or liposomal this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated controls and solvent controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity and membrane disruption.

Materials:

  • Fibroblast cell line

  • Complete culture medium (low serum or serum-free for the assay)

  • This compound (and liposomal this compound if applicable)

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed fibroblasts into a 96-well plate as described for the MTT assay.

  • After 24 hours, replace the medium with low-serum or serum-free medium containing serial dilutions of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Fibroblast cell line

  • This compound (and liposomal this compound if applicable)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed fibroblasts in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE or Accutase, as trypsin can sometimes damage the cell membrane.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Signaling Pathway for this compound-Induced Cytotoxicity in Fibroblasts

G This compound This compound FibroblastMembrane Fibroblast Cell Membrane (Cholesterol-rich) This compound->FibroblastMembrane Binds to Cholesterol OxidativeStress Oxidative Stress (ROS Production) This compound->OxidativeStress TLR2 Toll-like Receptor 2 (TLR2) This compound->TLR2 Activates MembraneDisruption Membrane Disruption & Pore Formation FibroblastMembrane->MembraneDisruption Caspase Caspase Activation MembraneDisruption->Caspase OxidativeStress->Caspase NFkB NF-κB Activation TLR2->NFkB Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-induced cytotoxicity pathway in fibroblasts.

Diagram 2: Experimental Workflow for Assessing and Mitigating this compound Cytotoxicity

G start Start: Culture Fibroblast Cell Line treat Treat cells with varying concentrations of this compound and Liposomal this compound start->treat assess_viability Assess Cell Viability (MTT Assay) treat->assess_viability assess_cytotoxicity Assess Cytotoxicity (LDH Assay) treat->assess_cytotoxicity assess_apoptosis Assess Apoptosis (Annexin V Staining) treat->assess_apoptosis analyze Data Analysis: Calculate IC50, % Cytotoxicity, % Apoptosis assess_viability->analyze assess_cytotoxicity->analyze assess_apoptosis->analyze compare Compare Cytotoxicity of Free vs. Liposomal this compound analyze->compare end Conclusion: Determine efficacy of liposomal formulation in reducing cytotoxicity compare->end

Caption: Workflow for this compound cytotoxicity studies.

Diagram 3: Logical Relationship for Troubleshooting High Cytotoxicity

G problem Problem: High Cytotoxicity with this compound check_conc Is this compound concentration within expected range? problem->check_conc check_solvent Is solvent concentration non-toxic? check_conc->check_solvent Yes solution_dose Solution: Perform dose-response to find optimal concentration. check_conc->solution_dose No check_formulation Are you using a liposomal formulation? check_solvent->check_formulation Yes solution_solvent Solution: Reduce solvent concentration and run solvent controls. check_solvent->solution_solvent No solution_liposome Solution: Use or optimize liposomal this compound formulation. check_formulation->solution_liposome No

Caption: Troubleshooting high this compound cytotoxicity.

References

Stability of Hamycin in different laboratory solvents and buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hamycin stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various laboratory solvents and buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphoteric polyene antibiotic. It is practically insoluble in water, benzene, chloroform, and dry lower aliphatic alcohols. However, it is soluble in basic solvents such as pyridine and in aqueous lower alcohols like 80% methanol. It also shows solubility in dimethyl sulfoxide (DMSO).[1]

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What could be the cause?

A2: This is a common issue with polyene antibiotics like this compound. While this compound may be soluble in organic solvents like DMSO or methanol, it tends to aggregate and precipitate in aqueous solutions, especially at neutral pH.[2] To mitigate this, consider the following:

  • Maintain a sufficient concentration of the organic co-solvent: When diluting into an aqueous buffer, ensure the final concentration of the organic solvent (e.g., DMSO, methanol) is high enough to maintain solubility.

  • Adjust the pH: The stability of polyene antibiotics is pH-dependent. This compound is more stable near neutral pH and is sensitive to acidic conditions.[3] For a related polyene, Amphotericin B, toxicity was reduced and stability was affected at both acidic (pH 5.4) and alkaline (pH 10.8) conditions.

  • Use a surfactant: For some applications, the use of a surfactant like deoxycholate can help to create a colloidal dispersion and improve solubility in aqueous media.

Q3: What is the expected stability of this compound in aqueous solutions?

A3: this compound is known to be unstable in aqueous solutions. One study reported an 18-25% loss of biological activity when this compound was stored in distilled water at room temperature for 24 hours. For experimental purposes, it is recommended to prepare fresh aqueous dilutions of this compound and use them promptly.

Q4: Are there any solvents in which this compound is known to be unstable?

A4: Yes, a study on the closely related polyene antibiotic, Amphotericin B, revealed that it degrades in methanol during the equilibration time for solubility determinations.[1] Given the structural similarities, it is prudent to be cautious about the long-term stability of this compound in methanol and to verify its concentration if stored in this solvent for extended periods.

Q5: How should I store my this compound stock solutions?

A5: For short-term storage, stock solutions of this compound in solvents like DMSO or 80% methanol should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Polyene antibiotics are known to be sensitive to light, which can cause rapid degradation.[3] It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q6: I need to perform a forced degradation study on this compound. What conditions should I consider?

A6: A forced degradation study for this compound should include exposure to various stress conditions to understand its degradation pathways. Based on studies of the related polyene Amphotericin B, the following conditions are recommended as a starting point:[3][4][5]

  • Acidic Hydrolysis: 0.01 M HCl at room temperature.

  • Basic Hydrolysis: 0.001 M NaOH at room temperature.

  • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide) in an appropriate solvent.

  • Thermal Degradation: Incubation at elevated temperatures (e.g., 70°C).

  • Photodegradation: Exposure to a controlled light source.

It is crucial to monitor the degradation over time and aim for a degradation of 5-20% to identify the primary degradation products.

Data on this compound and Related Polyene Stability

While specific quantitative stability data for this compound is limited in the public domain, the following tables summarize the available information and data from studies on the closely related heptaene polyene antibiotic, Amphotericin B, which can serve as a valuable reference.

Table 1: Qualitative Stability of this compound in Different Solvents

Solvent/Buffer SystemObservationReference
WaterInsoluble, unstable (18-25% loss in 24h at RT)[1]
80% MethanolSoluble, used for UV analysis[1]
PyridineSoluble[1]
Aqueous lower alcoholsSoluble[1]
Dimethyl sulfoxide (DMSO)Soluble, used for bioassays
Methanol / Ammonium Acetate Buffer (pH 6.5)Component of HPLC mobile phase, suggesting short-term stability[1]

Table 2: Summary of Forced Degradation Conditions and Stability of Amphotericin B (as a proxy for this compound)

Stress ConditionReagent/ConditionObservationReference
Acidic Hydrolysis0.01 M HClDegradation observed[3][4][5]
Basic Hydrolysis0.001 M NaOHDegradation observed[3][4][5]
OxidationHydrogen PeroxideDegradation observed[3][4][5]
Thermal Stress70°C for 7 daysStable[3][4][5]
PhotolysisExposure to lightDegradation observed[3][4][5]
In Water-Stable for 7 days at 70°C[3][4][5]
In Methanol-Degradation observed during solubility studies[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for experimental use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but prolonged heating should be avoided.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Stability-Indicating HPLC Method for Polyene Antibiotics (Adapted from Amphotericin B Method)

Objective: To provide a starting point for developing an HPLC method to assess the stability of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 200 mm x 4.6 mm, 5 µm particle size[4][5]

  • Mobile Phase: A mixture of an organic phase (Methanol:Acetonitrile, 41:18 v/v) and an aqueous phase (2.5 mM disodium edetate, pH 5.0) in a 65:35 ratio.[4][5]

  • Flow Rate: 1.0 mL/min[4][5]

  • Injection Volume: 20 µL[4][5]

  • Column Temperature: 30°C[4][5]

  • Detection Wavelength: 383 nm[4][5]

Procedure:

  • Prepare this compound standard solutions and samples in a suitable diluent (e.g., the mobile phase or a mixture of methanol and water).

  • Inject the standards and samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Experimental_Workflow_for_Hamycin_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solutions Prepare Working Solutions in Test Solvents/Buffers Stock_Solution->Working_Solutions Acid Acidic (e.g., 0.01 M HCl) Working_Solutions->Acid Base Basic (e.g., 0.001 M NaOH) Working_Solutions->Base Oxidation Oxidative (e.g., H2O2) Working_Solutions->Oxidation Thermal Thermal (e.g., 70°C) Working_Solutions->Thermal Photo Photolytic (Light Exposure) Working_Solutions->Photo HPLC_Analysis HPLC-DAD Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Degradation: - % Remaining this compound - Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for this compound Stability Testing.

Logical_Relationship_of_Polyene_Stability cluster_factors Factors Influencing Stability This compound This compound (Polyene Antibiotic) Solvent Solvent (Aqueous vs. Organic) This compound->Solvent Solubility & Aggregation pH pH (Acidic/Neutral/Basic) This compound->pH Hydrolysis Light Light Exposure This compound->Light Photodegradation Temperature Temperature This compound->Temperature Thermal Degradation Oxygen Oxygen (Oxidation) This compound->Oxygen Oxidative Degradation Degradation Degradation (Loss of Potency) Solvent->Degradation pH->Degradation Light->Degradation Temperature->Degradation Oxygen->Degradation

Caption: Factors Affecting Polyene Antibiotic Stability.

References

Troubleshooting Hamycin MIC Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Hamycin Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a polyene antifungal antibiotic. Its primary mechanism of action is binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately, fungal cell death.

Q2: Which are the standard methodologies for determining this compound MIC?

The most common methods for determining the MIC of antifungal agents like this compound are broth microdilution and agar dilution assays. These methods are outlined by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q3: Why are my this compound MIC results inconsistent between experiments?

Inconsistent this compound MIC results can arise from several factors, much like with other antifungal agents. Key areas to investigate include variability in inoculum preparation, issues with this compound solubility and stability in the assay medium, and contamination of the fungal culture.

Q4: What is the recommended quality control (QC) strain for this compound MIC assays?

Candida albicans ATCC 90028 is a widely recognized quality control strain for antifungal susceptibility testing and is recommended for use in this compound MIC assays to ensure the reliability and reproducibility of results.

Troubleshooting Guide

Issue 1: No fungal growth or very weak growth in the positive control well.
Possible Cause Troubleshooting Step
Inoculum Viability Ensure the fungal culture is fresh and viable. Subculture the organism from a frozen stock onto appropriate agar medium and use colonies from this fresh culture to prepare the inoculum.
Incorrect Inoculum Density Prepare the inoculum according to standardized protocols (e.g., CLSI M27/M38). Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard and then dilute to the final required concentration.
Media Issues Verify that the correct medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) was used and prepared correctly. Check the pH of the medium.
Issue 2: Fungal growth observed in the negative control (sterility) well.
Possible Cause Troubleshooting Step
Contamination This indicates contamination of the medium, reagents, or the microtiter plate. Use fresh, sterile materials and ensure aseptic technique throughout the procedure.
Issue 3: Inconsistent MIC values (e.g., significant variations between replicates or experiments).
Possible Cause Troubleshooting Step
This compound Solubility Issues This compound is poorly soluble in aqueous solutions. Prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO) and ensure it is fully dissolved before preparing serial dilutions in the assay medium. Observe for any precipitation in the wells. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.
Inoculum Density Variation As mentioned in Issue 1, precise and consistent inoculum preparation is critical. Even small variations can lead to shifts in MIC values.
Endpoint Reading Subjectivity The point at which growth is considered inhibited can be subjective. For polyenes like this compound, the endpoint is typically the lowest concentration that shows no visible growth (or a 100% reduction in growth compared to the control). Consistent training and, if possible, the use of a spectrophotometer to read the optical density can improve reproducibility.
Incubation Time and Temperature Adhere strictly to the recommended incubation time and temperature as specified in the standardized protocol. Variations can affect the growth rate of the fungus and influence the final MIC reading.

This compound MIC Data

The following table summarizes reported this compound MIC values against various medically important fungi. Note that these values are for reference and may vary depending on the specific strain and testing methodology.

Fungal SpeciesReported MIC (µg/mL)
Candida albicans0.01
Cryptococcus neoformans0.006
Aspergillus niger0.1
Curvularia lunata0.025

Note: Currently, there are no officially established QC ranges for this compound against C. albicans ATCC 90028 by CLSI or EUCAST. Researchers should establish their own internal QC ranges based on repeated testing.

Experimental Protocols

Broth Microdilution MIC Assay Protocol (Based on CLSI M27)
  • This compound Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure complete dissolution.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative sterility control.

  • Inoculum Preparation:

    • From a fresh culture on an appropriate agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microdilution plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is read as the lowest concentration of this compound that causes a complete inhibition of visible growth.

Visualizations

Troubleshooting_Workflow start Inconsistent this compound MIC Results check_positive_control Check Positive Control: No or weak growth? start->check_positive_control check_negative_control Check Negative Control: Growth observed? start->check_negative_control check_mic_variability Check MIC Variability: Significant variation between replicates? start->check_mic_variability inoculum_issue Inoculum Viability/Density Issue check_positive_control->inoculum_issue Yes media_issue Media Preparation Issue check_positive_control->media_issue Yes contamination_issue Contamination check_negative_control->contamination_issue Yes check_mic_variability->inoculum_issue Yes solubility_issue This compound Solubility/Precipitation check_mic_variability->solubility_issue Yes reading_issue Endpoint Reading Subjectivity check_mic_variability->reading_issue Yes incubation_issue Incubation Conditions Variation check_mic_variability->incubation_issue Yes solution1 Solution: - Use fresh culture - Standardize inoculum density inoculum_issue->solution1 solution2 Solution: - Verify media preparation and pH media_issue->solution2 solution3 Solution: - Use aseptic technique - Use sterile reagents/materials contamination_issue->solution3 solution4 Solution: - Ensure complete dissolution in DMSO - Observe for precipitation solubility_issue->solution4 solution5 Solution: - Consistent reading method - Use spectrophotometer if possible reading_issue->solution5 solution6 Solution: - Adhere to standard incubation  time and temperature incubation_issue->solution6

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

MIC_Assay_Workflow prep_stock Prepare this compound Stock in DMSO prep_plate Prepare Serial Dilutions in Microtiter Plate prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC Endpoint incubate->read_mic

Caption: General workflow for a this compound broth microdilution MIC assay.

Technical Support Center: Overcoming Hamycin Degradation in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with this compound degradation during in vitro experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in a laboratory setting.

Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?

A1: this compound has poor solubility in aqueous solutions, which can lead to precipitation. Here are some troubleshooting steps:

  • Solvent Choice: this compound is practically insoluble in water. For in vitro assays, a common method is to first dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with an alcohol (e.g., ethanol) before further dilution in an aqueous buffer like phosphate-buffered saline (PBS) or cell culture medium.[1]

  • pH of the Medium: The solubility and stability of polyene antibiotics can be pH-dependent. While specific data for this compound is limited, other polyenes show varying stability at different pH levels. It is advisable to maintain the pH of the final solution within a neutral range (pH 7.0-7.4) unless your experimental design requires otherwise.

  • Temperature: Ensure the solvent is at room temperature during dissolution. Avoid cold solvents, which can decrease solubility.

  • Concentration: Do not exceed the solubility limit of this compound in your chosen solvent system. It is better to prepare a more concentrated stock in an organic solvent and then dilute it to the final working concentration in your aqueous medium.

  • Mixing: Ensure thorough mixing after each dilution step. Vortexing the stock solution before making further dilutions can help.

Q2: I am observing a loss of antifungal activity in my this compound-treated samples over time. What could be the cause?

A2: Loss of activity is likely due to the degradation of this compound. This compound, like other polyene antibiotics, is susceptible to degradation from several factors:

  • Light Exposure: Polyene antibiotics are known to be sensitive to light (photosensitive).[1][2] Photodegradation can occur rapidly upon exposure to light.

    • Troubleshooting: Protect your this compound solutions from light at all times by using amber-colored tubes or wrapping your containers in aluminum foil. Work in a dimly lit environment or under yellow light when handling this compound solutions.

  • Oxidation: The polyene structure of this compound is prone to oxidation, which leads to a loss of biological activity.

    • Troubleshooting: Consider adding antioxidants to your this compound preparations. While specific data for this compound is scarce, antioxidants like ascorbic acid and α-tocopherol have been shown to stabilize other polyene antibiotics, such as Amphotericin B.[3] The use of butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could also be explored.

  • Temperature: Elevated temperatures can accelerate the degradation of many antibiotics.

    • Troubleshooting: Store this compound powder and stock solutions at refrigerated temperatures (2-8°C) or frozen (-20°C) as recommended. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

  • pH: Extreme pH values can lead to the hydrolysis and degradation of polyene antibiotics.[4]

    • Troubleshooting: Ensure the pH of your experimental medium is within a stable range for this compound, which is generally close to neutral pH.

Q3: How can I confirm that my this compound is degrading?

A3: You can monitor the degradation of this compound using analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the amount of active this compound and its degradation products over time.[2][5] Spectrophotometry can also be used to measure the concentration of this compound by assessing its characteristic UV absorbance, but this method may not distinguish between the active drug and some degradation products that retain a similar chromophore.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Antifungal Susceptibility Testing

This protocol is adapted from methodologies used for this compound and other polyene antibiotics.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol (60%), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.2-7.4

  • Sterile, amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil

  • Vortex mixer

Procedure:

  • Initial Dissolution: Weigh the desired amount of this compound powder in a sterile, light-protected tube. Add a small volume of DMSO to achieve a high concentration (e.g., 10 mg/mL). Vortex vigorously until the powder is completely dissolved.

  • Intermediate Dilution: In a separate sterile, light-protected tube, dilute the DMSO stock solution with 60% ethanol to an intermediate concentration (e.g., 1 mg/mL). Mix thoroughly by gentle inversion.

  • Final Working Stock: Further dilute the intermediate solution with sterile PBS to the final desired stock concentration (e.g., 100 µg/mL). This stock can then be used to prepare the final concentrations for your experiment.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. Always protect the solution from light.

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is based on the general principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]

Materials:

  • This compound working stock solution (prepared as in Protocol 1)

  • Fungal isolate

  • RPMI-1640 medium (or other appropriate broth) buffered to pH 7.0

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Serial Dilution: Add 100 µL of sterile broth to all wells of the 96-well plate except the first column. In the first and second columns, add 100 µL of the this compound working stock solution at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 100 µL from the second column to the third, mixing, and continuing this process across the plate. Discard 100 µL from the last column of the dilution series.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. This will dilute the this compound concentration by half to the final desired concentrations.

  • Controls:

    • Growth Control: A well containing only the fungal inoculum and broth (no this compound).

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • Reading the Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Data Presentation

The following tables summarize key quantitative data related to this compound and its stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
AppearanceYellow amorphous powder[1]
SolubilityAlmost insoluble in water; Soluble in basic solvents (e.g., pyridine) and aqueous lower alcohols.[2]
UV max (80% Methanol)383 nm[1]

Table 2: HPLC Method Parameters for this compound Analysis

ParameterConditionReference
ColumnThermosil C-18 (250 mm, 4.6 mm, 5µm)[2]
Mobile Phase0.4% (v/v) diisopropylamine in methanol : 0.5% (w/v) Ammonium acetate in water (90:10 v/v), pH 6.5[2]
Flow Rate1.0 mL/min[2]
DetectionUV at 263 nm[2]
Retention Time2.433 min[2]
Linear Range50-250 µg/mL[2]

Visualizations

Diagram 1: this compound Degradation Pathways

This diagram illustrates the primary pathways through which this compound can lose its activity.

Hamycin_Degradation cluster_factors Degradation Factors This compound Active this compound Degraded_this compound Inactive Products This compound->Degraded_this compound Degradation Light Light (Photodegradation) Light->this compound Oxygen Oxygen (Oxidation) Oxygen->this compound Temperature Heat (Thermal Degradation) Temperature->this compound pH Extreme pH (Hydrolysis) pH->this compound

Caption: Factors leading to the degradation of this compound.

Diagram 2: Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to address precipitation issues with this compound solutions.

Precipitation_Troubleshooting Start Precipitate observed in This compound solution Check_Solvent Is the initial solvent DMSO? Start->Check_Solvent Use_DMSO Dissolve in minimal DMSO first Check_Solvent->Use_DMSO No Check_Dilution Was it diluted correctly (e.g., with alcohol then aqueous buffer)? Check_Solvent->Check_Dilution Yes Use_DMSO->Check_Dilution Follow_Protocol Follow recommended dilution protocol Check_Dilution->Follow_Protocol No Check_Concentration Is the final concentration too high? Check_Dilution->Check_Concentration Yes Follow_Protocol->Check_Concentration Lower_Concentration Lower the working concentration Check_Concentration->Lower_Concentration Yes Check_pH Is the medium pH extreme? Check_Concentration->Check_pH No Success Precipitate resolved Lower_Concentration->Success Adjust_pH Adjust medium to neutral pH Check_pH->Adjust_pH Yes Check_pH->Success No Adjust_pH->Success

Caption: Troubleshooting guide for this compound precipitation.

Diagram 3: Experimental Workflow for Antifungal Susceptibility Testing

This diagram outlines the key steps in performing a broth microdilution assay for this compound.

MIC_Workflow Start Start: Prepare Fungal Inoculum Prepare_Stock Prepare this compound Stock Solution (Protect from light) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with Fungal Suspension Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with visible growth inhibition Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for this compound MIC determination.

References

Best practices for storing and handling Hamycin powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling Hamycin powder and solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyene antifungal antibiotic produced by the bacterium Streptomyces pimprina. It is a yellow, amorphous powder.[1][2][3] Its primary mechanism of action is binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[4][5][6][7]

Q2: What are the best practices for storing this compound powder?

Q3: How should I prepare a stock solution of this compound?

This compound is practically insoluble in water but soluble in basic solvents and aqueous lower alcohols.[2] A common method for preparing a this compound stock solution for experimental use involves a multi-step process to ensure solubility.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

To maintain the stability of your this compound stock solution, it is crucial to store it in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[8][9] Protect the aliquots from light by using amber-colored vials or by wrapping them in foil.[8][12] While specific stability data is limited, it is a general practice for antibiotic stock solutions to be stored for up to a year at -20°C.[9]

Q5: Is this compound sensitive to light?

Yes, like many polyene antibiotics, this compound is light-sensitive.[8][12] Both the powder and solutions should be protected from light to prevent degradation.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

FormRecommended Storage TemperatureRecommended ContainerSpecial Precautions
Powder -20°C (long-term)Tightly sealed, amber-colored vialProtect from light and moisture.
Stock Solution -20°CSmall, single-use amber-colored vials or foil-wrapped tubesAliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: Solubility of this compound

SolventSolubilityNotes
WaterPractically Insoluble[2]
Dimethyl Sulfoxide (DMSO)SolubleOften used as the initial solvent for reconstitution.[1][13]
Aqueous Lower Alcohols (e.g., 60% Ethanol)SolubleUsed as an intermediate solvent in the reconstitution process.[1][2]
Basic Solvents (e.g., Pyridine)Soluble[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

This protocol is based on methodologies cited in the literature for preparing this compound for experimental use.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 60% Ethanol

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL stock, start with 1 mg of this compound.

  • Add a small volume of DMSO to the powder. For 1 mg of this compound, start with 100 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Add 60% ethanol to dilute the solution to an intermediate concentration. For the example above, add 900 µL of 60% ethanol to reach a concentration of 1 mg/mL.

  • For your final working solution, further dilute the stock solution in sterile PBS to the desired final concentration.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.

Troubleshooting Guide

Issue 1: this compound powder will not dissolve.

  • Potential Cause: this compound has poor aqueous solubility.

  • Solution: Ensure you are using the correct solvents in the proper order. Start with a small amount of DMSO to initially dissolve the powder before diluting with aqueous alcohol and then your final buffer.[1] Gentle warming may aid dissolution in the initial DMSO step, but avoid excessive heat as it may degrade the compound.

Issue 2: Inconsistent or no antifungal activity observed in experiments.

  • Potential Cause 1: Degradation of this compound.

  • Solution: this compound is sensitive to light and repeated freeze-thaw cycles.[8][9] Ensure that your stock solutions are properly aliquoted, stored at -20°C, and protected from light. Prepare fresh working solutions from a frozen stock aliquot for each experiment.

  • Potential Cause 2: Improper solution preparation.

  • Solution: Verify the accuracy of your weighing and dilutions. Ensure that the this compound is fully dissolved in the initial solvent before proceeding with further dilutions.

Issue 3: Precipitation of this compound in the final culture medium.

  • Potential Cause: The final concentration of the organic solvent (e.g., DMSO, ethanol) may be too high in your final experimental setup, causing precipitation when added to an aqueous medium.

  • Solution: Minimize the concentration of the organic solvent in your final working solution. It is a common practice to keep the final DMSO concentration in cell culture below 0.5% to avoid solvent-induced toxicity and solubility issues.[14]

Visualizations

experimental_workflow Experimental Workflow: this compound Stock Solution Preparation cluster_powder This compound Powder cluster_dissolution Initial Dissolution cluster_dilution Dilution cluster_storage Storage powder Weigh this compound Powder add_dmso Add DMSO powder->add_dmso Step 1 vortex Vortex to Dissolve add_dmso->vortex Step 2 add_etoh Add 60% Ethanol vortex->add_etoh Step 3 add_pbs Dilute in PBS for Working Solution add_etoh->add_pbs Step 4 aliquot Aliquot into Light-Protected Tubes add_pbs->aliquot Step 5 store Store at -20°C aliquot->store Step 6

Caption: A step-by-step workflow for the preparation of a this compound stock solution.

mechanism_of_action Mechanism of Action of this compound This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to MembraneDisruption Membrane Disruption & Pore Formation This compound->MembraneDisruption Induces FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of FungalCellMembrane->MembraneDisruption Leakage Leakage of Cellular Contents MembraneDisruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: The mechanism of this compound's antifungal activity.

References

Validation & Comparative

Hamycin vs. Fluconazole: A Comparative Analysis in the Context of Systemic Candidiasis Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Hamycin, a polyene macrolide antibiotic, and Fluconazole, a triazole antifungal, for the treatment of systemic candidiasis. The comparison is based on available in vitro susceptibility data and a standardized in vivo experimental model, designed for researchers in mycology and drug development.

Introduction and Mechanism of Action

This compound , an antibiotic produced by Streptomyces pimprina, belongs to the polyene class of antifungals. Like other polyenes such as Amphotericin B, its primary mechanism of action involves binding to ergosterol, a key sterol component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores, leakage of essential intracellular components, and ultimately, fungal cell death.

Fluconazole is a first-generation triazole antifungal agent. It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. By disrupting ergosterol production, fluconazole alters the cell membrane structure and function, inhibiting fungal growth and replication.

cluster_this compound This compound (Polyene) Mechanism cluster_Fluconazole Fluconazole (Azole) Mechanism This compound This compound Ergosterol Ergosterol in Fungal Membrane This compound->Ergosterol Binds to Pore Pore Formation & Membrane Disruption Ergosterol->Pore Leakage Ion/Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death Fluconazole Fluconazole Enzyme Lanosterol 14-α-demethylase (CYP51A1) Fluconazole->Enzyme Inhibits Ergosterol_Synth Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Ergosterol_Synth Catalyzed by Enzyme Membrane_Disrupt Altered Membrane Function Ergosterol_Synth->Membrane_Disrupt Disrupted Growth_Inhibit Fungistatic Effect Membrane_Disrupt->Growth_Inhibit G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_endpoints Phase 3: Endpoint Analysis A Select Mice (e.g., BALB/c, 6-8 weeks) D Infect Mice via Tail Vein (5x10^4 cells/mouse) A->D B Culture C. albicans (e.g., SC5314) C Prepare Fungal Inoculum (5x10^5 cells/mL in PBS) B->C E Randomize into Groups (Vehicle, this compound, Fluconazole) D->E F Administer Treatment Daily (Starting 24h Post-Infection) E->F G Endpoint 1: Survival Study F->G I Endpoint 2: Fungal Burden F->I H Monitor Survival & Plot Kaplan-Meier Curve (21-28 days) G->H J Harvest Organs (Kidney, Brain) (Day 4 or 7) I->J K Homogenize & Plate Dilutions J->K L Calculate CFU/gram tissue K->L

An In Vitro Showdown: Hamycin vs. Miconazole in the Fight Against Dermatophytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of Hamycin and Miconazole against dermatophytic fungi, the causative agents of common skin, hair, and nail infections. Due to a lack of direct comparative studies, this guide presents the available in vitro data for each compound individually, followed by a discussion of their mechanisms of action and a summary of their antifungal profiles based on existing literature.

At a Glance: this compound vs. Miconazole

While a head-to-head in vitro comparison of this compound and miconazole against a standardized panel of dermatophytes is not available in the current body of scientific literature, this guide synthesizes the existing data to offer a comparative overview.

FeatureThis compoundMiconazole
Antifungal Class PolyeneAzole (Imidazole)
Mechanism of Action Binds directly to ergosterol in the fungal cell membrane, leading to pore formation, increased permeability, and cell death.[1][2][3]Inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4]
Primary Effect FungicidalPrimarily fungistatic at lower concentrations, can be fungicidal at higher concentrations.

In Vitro Susceptibility Data

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and Miconazole against various dermatophytes. It is critical to note that these values are from separate studies and not from a direct comparative experiment. Experimental conditions, such as inoculum size, incubation time, and endpoint determination, can vary between studies, influencing MIC values.

This compound: Limited In Vitro Data Against Dermatophytes

Quantitative in vitro susceptibility data for this compound against a comprehensive range of dermatophytes is sparse in recent literature. An older study from 1974 investigated the efficacy of this compound in topical treatments for dermatophytoses and mentioned in vitro sensitivity, but did not provide specific MIC values.[5] More recent studies have focused on its activity against other fungi, such as Blastomyces dermatitidis, where MIC values ranged from 0.008 to 0.016 µg/mL.[6]

Miconazole: Established In Vitro Activity

Miconazole has been more extensively studied, with established in vitro activity against a variety of dermatophytes.

Dermatophyte SpeciesMiconazole MIC Range (µg/mL)Reference
Trichophyton rubrum0.5[4]
Trichophyton mentagrophytes0.09 (Geometric Mean)[7]
Microsporum canis0.04 (Geometric Mean)[7]
Epidermophyton floccosum0.07 (Geometric Mean)[7]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the antifungal activity of this compound and Miconazole lies in their distinct mechanisms of action, both of which target the integrity of the fungal cell membrane via ergosterol.

This compound: The Direct Assault

This compound, a polyene antifungal, directly binds to ergosterol, a sterol unique to fungal cell membranes.[1][2][3] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

This compound This compound Ergosterol Ergosterol in Fungal Cell Membrane This compound->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Leakage of Intracellular Components Pore->Leakage Death Fungal Cell Death Leakage->Death

Figure 1. Mechanism of action of this compound.

Miconazole: The Synthetic Sabotage

Miconazole, an imidazole antifungal, takes a more indirect approach. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[4] This enzyme is a critical component in the ergosterol biosynthesis pathway. By blocking this enzyme, miconazole prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane structure and function, inhibiting fungal growth.

Miconazole Miconazole Lanosterol_demethylase Lanosterol 14-alpha-demethylase Miconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Lanosterol_demethylase->Ergosterol_synthesis Blocks Ergosterol_depletion Ergosterol Depletion Ergosterol_synthesis->Ergosterol_depletion Toxic_sterols Toxic Sterol Accumulation Ergosterol_synthesis->Toxic_sterols Membrane_disruption Disrupted Cell Membrane Structure and Function Ergosterol_depletion->Membrane_disruption Toxic_sterols->Membrane_disruption Growth_inhibition Inhibition of Fungal Growth Membrane_disruption->Growth_inhibition Start Start: Dermatophyte Isolate Culture Culture on Sporulation Medium (e.g., Oatmeal Agar) Start->Culture Inoculum Prepare Standardized Conidial Inoculum Culture->Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum->Inoculation Dilution Serial Dilution of Antifungal Agent in 96-well Plate Dilution->Inoculation Incubation Incubate at Controlled Temperature and Time Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC End End MIC->End Topic In Vitro Comparison: This compound vs. Miconazole Hamycin_Data This compound In Vitro Data (Limited) Topic->Hamycin_Data Miconazole_Data Miconazole In Vitro Data (Extensive) Topic->Miconazole_Data Hamycin_MoA This compound Mechanism of Action (Ergosterol Binding) Topic->Hamycin_MoA Miconazole_MoA Miconazole Mechanism of Action (Ergosterol Synthesis Inhibition) Topic->Miconazole_MoA Comparison Comparative Analysis Hamycin_Data->Comparison Miconazole_Data->Comparison Hamycin_MoA->Comparison Miconazole_MoA->Comparison Conclusion Conclusion: Need for Direct Comparative Studies Comparison->Conclusion

References

A Head-to-Head Comparison of Hamycin and Nystatin for Oral Thrush: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head comparison of Hamycin and nystatin for the treatment of oral thrush (oropharyngeal candidiasis) is hampered by a lack of contemporary, direct comparative clinical trials. While nystatin has been the subject of numerous studies and systematic reviews, clinical data for this compound is sparse and dated. This guide synthesizes the available evidence for both antifungal agents to provide researchers, scientists, and drug development professionals with a comparative overview based on existing literature.

Executive Summary

Nystatin is a well-established topical treatment for oral thrush with a considerable body of clinical evidence supporting its efficacy, particularly in the form of pastilles.[1] Its mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to cell death. This compound, another polyene antifungal, is also suggested to be effective against oral thrush, as indicated by a clinical trial from 1967. However, the lack of recent, robust clinical data and direct comparative studies with current standard-of-care treatments like nystatin makes a conclusive assessment of its relative efficacy and safety challenging.

Data Presentation: Efficacy and Safety

Due to the absence of direct head-to-head trials, the following tables summarize the available quantitative data for this compound and nystatin from separate studies.

Table 1: Summary of Clinical Efficacy Data for this compound and Nystatin in Oral Thrush

Antifungal AgentStudy PopulationFormulationDosageClinical Cure RateMycological Cure RateCitation
This compound Newborn Infants0.1% Glycerine SuspensionNot specifiedEffectiveNot specified[2]
Nystatin Infants and ChildrenSuspension100,000-600,000 IU qid9% - 67.8%5.6% - 13%[1][3]
Nystatin Denture StomatitisPastilles200,000-400,000 IUSuperior to placeboSuperior to placebo[1]

Note: The this compound study lacked detailed quantitative outcomes in the available abstract. The efficacy of nystatin suspension is notably lower than other formulations and antifungals like fluconazole in some studies.[1][3]

Experimental Protocols

Detailed experimental protocols for the this compound clinical trial are not available in the public domain. However, a general methodology for a clinical trial investigating treatments for oral thrush is outlined below, alongside the available details for the this compound study and a typical nystatin trial.

This compound Clinical Trial (Gokhale et al., 1967)
  • Objective: To evaluate the therapeutic efficacy of this compound in newborn infants with oral thrush.[2]

  • Study Design: A double-blind study.[2]

  • Participants: 72 newborn infants suffering from oral thrush.[2]

  • Intervention: 0.1% this compound in a glycerine suspension.[2]

  • Control: The abstract does not specify the control group treatment.

  • Primary Outcome: The study concluded that this compound is effective against Candida albicans in oral thrush, but specific metrics were not provided in the abstract.[2]

Representative Nystatin Clinical Trial Protocol for Oral Thrush in Infants
  • Objective: To compare the efficacy and safety of nystatin oral suspension with a comparator (e.g., another antifungal or placebo) for the treatment of oral candidiasis in infants.

  • Study Design: A prospective, randomized, controlled trial.

  • Participants: Immunocompetent infants with a clinical diagnosis of oral thrush, often confirmed by mycological culture.

  • Intervention: Nystatin oral suspension (e.g., 100,000 units) administered four times daily.[4] The suspension is typically applied to the oral mucosa of each cheek.[5]

  • Control: An active comparator (e.g., fluconazole) or a placebo.

  • Treatment Duration: Typically 7 to 14 days, often continuing for 48 hours after the resolution of symptoms.[3][5]

  • Outcome Measures:

    • Primary: Clinical cure rate, defined as the complete resolution of all signs and symptoms of oral thrush.

    • Secondary: Mycological cure rate, defined as the eradication of Candida species from oral cultures. Adverse events are also monitored.

  • Data Collection: Clinical assessments and oral swabs for culture are typically performed at baseline and at specified follow-up intervals.

Mechanism of Action

Both this compound and nystatin are polyene antifungals that target the fungal cell membrane.

This compound

This compound is a heptaene antifungal antibiotic.[6][7] Its primary mechanism of action is believed to be similar to other polyenes, which involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the leakage of intracellular contents and ultimately, fungal cell death. Some studies also suggest that this compound can increase the susceptibility of Candida albicans to phagocytosis by macrophages.

Nystatin

Nystatin also binds to ergosterol in the fungal cell membrane, forming pores or channels.[5] This disrupts the membrane's permeability, causing the leakage of essential cellular components and leading to cell death. Nystatin has minimal absorption from the gastrointestinal tract, making it a suitable topical agent for oral candidiasis.[5]

Visualizations

Signaling Pathway: Mechanism of Action of Polyene Antifungals

Polyene_Mechanism cluster_fungal_cell Fungal Cell Fungal_Cell_Membrane Fungal Cell Membrane (with Ergosterol) Pore_Formation Pore Formation Fungal_Cell_Membrane->Pore_Formation Causes Intracellular_Components Intracellular Components (Ions, small molecules) Polyene_Antifungal Polyene Antifungal (this compound or Nystatin) Polyene_Antifungal->Fungal_Cell_Membrane Binds to Ergosterol Leakage Leakage of Intracellular Components Pore_Formation->Leakage Leads to Cell_Death Fungal Cell Death Leakage->Cell_Death Results in Clinical_Trial_Workflow Patient_Screening Patient Screening (Clinical Diagnosis of Oral Thrush) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical Score, Mycological Sample) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Nystatin) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 14 days) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_Up_Assessments Follow-up Assessments (e.g., Day 7, Day 14) Treatment_Period->Follow_Up_Assessments End_of_Study End of Study Assessment (Final Clinical and Mycological Evaluation) Follow_Up_Assessments->End_of_Study Data_Analysis Data Analysis (Efficacy and Safety) End_of_Study->Data_Analysis

References

Navigating Antifungal Resistance: A Comparative Guide to the Synergistic Potential of Hamycin and Other Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance poses a significant threat to global health, necessitating innovative therapeutic strategies. Combination therapy, which leverages synergistic interactions between antifungal agents, offers a promising approach to enhance efficacy, overcome resistance, and reduce dose-related toxicity. This guide provides a comparative overview of the synergistic potential of the polyene antifungal, Hamycin. Due to a notable scarcity of published in-vitro synergistic data for this compound, this guide will use the well-documented synergistic effects of a comparable polyene, Amphotericin B, to provide a framework for understanding potential synergistic interactions and to highlight the critical need for further research on this compound.

This compound: An Overview

This compound is a heptaene polyene antifungal agent, structurally similar to Amphotericin B.[1] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[2][3][4] This binding disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[2] While effective against a range of fungal pathogens, detailed studies on its synergistic interactions with other antifungal classes are conspicuously absent in publicly available literature.

Synergistic Effects of Amphotericin B: A Comparative Benchmark

To illustrate the potential for synergistic interactions involving polyenes, we present data on Amphotericin B in combination with other antifungal agents. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, with a value of ≤ 0.5 typically indicating a synergistic interaction.

Amphotericin B and Echinocandins against Aspergillus Species

The combination of Amphotericin B with echinocandins, such as caspofungin, has shown synergistic activity against Aspergillus species, including biofilm strains.[1] This is significant as biofilms are notoriously resistant to antifungal treatment.

Fungal SpeciesCombinationFICI RangeOutcomeReference
Aspergillus fumigatus (8 of 11 strains)Amphotericin B + Caspofungin0.19 - 0.5Synergy[1]
Non-fumigatus Aspergillus (10 of 11 strains)Amphotericin B + Caspofungin0.13 - 0.38Synergy[1]
Aspergillus spp.Amphotericin B + Echinocandins0.20 - 0.52Strong Inhibitory Synergy[5][6]
Amphotericin B and Flucytosine against Cryptococcus neoformans

The combination of Amphotericin B and flucytosine is a well-established synergistic pairing, particularly in the treatment of cryptococcal meningitis.[3][4][7][8] This synergy is observed even in some flucytosine-resistant isolates.[2][3][7]

Fungal SpeciesCombinationKey FindingsOutcomeReference
Cryptococcus neoformans (flucytosine-susceptible)Amphotericin B + FlucytosineSignificantly better than monotherapy in reducing fungal burden in brain, spleen, and lungs.Synergy[2]
Cryptococcus neoformans (flucytosine-resistant)Amphotericin B + FlucytosineSignificantly better than monotherapy in reducing fungal burden in the brain and spleen.Synergy[2]
Amphotericin B and Azoles against Candida albicans

The interaction between Amphotericin B and azoles like fluconazole is more complex and can be antagonistic.[9] Azoles inhibit the synthesis of ergosterol, the target of Amphotericin B, which can reduce the polyene's efficacy.[10] However, some studies have reported synergistic or partial synergistic effects, particularly against resistant strains and biofilms.[11][12]

Fungal SpeciesCombinationFICI RangeOutcomeReference
Fluconazole-resistant Candida albicansAmphotericin B + Fluconazole0.50 - 0.75Synergy/Partial Synergy[11][12]

Experimental Protocols

The checkerboard microdilution assay is a standard in-vitro method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Checkerboard Microdilution Assay Protocol

1. Preparation of Antifungal Agents:

  • Prepare stock solutions of each antifungal agent in a suitable solvent.

  • Create a series of twofold serial dilutions for each drug in RPMI 1640 medium to achieve concentrations ranging from sub-inhibitory to supra-inhibitory.

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Further, dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[13]

3. Plate Setup:

  • Use a 96-well microtiter plate.

  • Dispense 50 µL of RPMI 1640 medium into each well.[13]

  • Along the x-axis, add 50 µL of each serial dilution of Drug A to the corresponding columns.

  • Along the y-axis, add 50 µL of each serial dilution of Drug B to the corresponding rows. This creates a matrix of drug combinations.

  • Include control wells for each drug alone, a growth control (no drug), and a sterility control (no inoculum).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control.

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.

6. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated as follows:

    • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • ΣFIC = FICA + FICB

  • The interaction is interpreted as:

    • Synergy: ΣFIC ≤ 0.5

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

    • Antagonism: ΣFIC > 4.0

Visualizing Experimental Workflow and Synergistic Mechanisms

Checkerboard_Assay_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_setup Plate Setup cluster_process Processing cluster_analysis Analysis drugA Prepare Serial Dilutions of Drug A plate Dispense Drugs into 96-Well Plate drugA->plate drugB Prepare Serial Dilutions of Drug B drugB->plate inoculum Prepare Fungal Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum plate->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction calc_fici->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Synergistic_Mechanism Proposed Synergistic Mechanism of Polyenes and Other Antifungals cluster_polyene Polyene (e.g., this compound, Amphotericin B) cluster_partner Partner Antifungal cluster_outcome Outcome polyene Binds to Ergosterol pore Forms Pores in Cell Membrane polyene->pore leakage Leakage of Cellular Contents pore->leakage uptake Increased Cellular Uptake leakage->uptake Facilitates Entry synergy Synergistic Fungal Cell Death leakage->synergy partner e.g., Flucytosine or Azole partner->uptake target Inhibits DNA/Protein or Ergosterol Synthesis uptake->target target->synergy

Caption: Proposed mechanism of synergy between polyenes and other antifungals.

Conclusion

While this compound holds promise as a potent antifungal agent, the lack of published data on its synergistic interactions with other antifungals is a significant knowledge gap. The extensive evidence of synergy between the structurally similar polyene, Amphotericin B, and other antifungal classes, such as echinocandins and flucytosine, underscores the potential for this compound to be a valuable component of combination therapies. This guide highlights the urgent need for rigorous in-vitro and in-vivo studies to elucidate the synergistic potential of this compound. Such research is crucial for developing novel, effective treatment strategies to combat the growing challenge of resistant fungal infections.

References

Comparative Cytotoxicity of Hamycin and Amphotericin B on Human Kidney Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of two polyene antifungal agents, Hamycin and Amphotericin B, on human kidney cells. The information is intended for researchers, scientists, and professionals in drug development. While direct comparative studies on the cytotoxicity of this compound on human renal cells are limited in the available literature, this guide synthesizes the existing data for Amphotericin B and outlines the known mechanisms of action for both compounds.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Amphotericin B on human kidney cell lines. It is important to note that direct comparative data for this compound was not found in the reviewed literature.

CompoundCell LineAssayCytotoxicity Metric (CC50)Source
Amphotericin BHK-2 (human kidney proximal tubule epithelial cells)CellTiter-Glo®1.5 µM[1]
Amphotericin B Formulations (including Fungizone™ and Ambisome™)293T (human kidney cells)MTS and LDH assaysNo cytotoxicity observed[2]

Note on Conflicting Data: It is crucial to acknowledge the conflicting findings regarding Amphotericin B's cytotoxicity. One study reported a specific cytotoxic concentration (CC50) in HK-2 cells, while another study observed no cytotoxicity in 293T cells with various formulations.[1][2] This discrepancy could be attributed to differences in the specific cell lines used, the formulations of Amphotericin B tested, the duration of exposure, and the sensitivity of the cytotoxicity assays employed.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the literature for assessing drug-induced cytotoxicity in human kidney cells.

1. Cell Culture and Treatment:

  • Cell Lines: Immortalized human kidney proximal tubule epithelial cells (HK-2) or human embryonic kidney cells (293T) are commonly used.[1][2]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, MEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Exposure: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of the test compounds (e.g., this compound, Amphotericin B) for a specified duration (e.g., 24, 48 hours).[1][2]

2. Cytotoxicity Assays:

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence is proportional to the degree of cytotoxicity.[1]

  • MTS Assay: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to form a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[2]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. An increase in LDH activity indicates a loss of cell membrane integrity and cytotoxicity.[2]

3. Gene Expression Analysis (qPCR):

  • To investigate the molecular mechanisms of cell death, the expression of specific biomarkers can be quantified using real-time quantitative polymerase chain reaction (qPCR).

  • Biomarkers: Kidney Injury Molecule-1 (KIM-1/HAVCR1) and Caspase-3 (CASP3) are often analyzed as indicators of kidney cell damage and apoptosis, respectively.[1]

Visualizing Experimental and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assays Cytotoxicity Measurement cluster_analysis Data Analysis start Seed Human Kidney Cells (e.g., HK-2, 293T) culture Incubate and Allow Adherence (24h) start->culture treat Expose Cells to a Range of Drug Concentrations (this compound or Amphotericin B) culture->treat incubation Incubate for a Defined Period (e.g., 24-48h) treat->incubation viability Cell Viability Assays (e.g., MTS, CellTiter-Glo) incubation->viability membrane Membrane Integrity Assay (e.g., LDH) incubation->membrane data Quantify Assay Signals viability->data membrane->data cc50 Calculate CC50 Values data->cc50

A generalized workflow for assessing the cytotoxicity of antifungal agents on human kidney cells in vitro.

Proposed Signaling Pathway for Amphotericin B-Induced Nephrotoxicity

amphotericin_b_pathway cluster_membrane Cell Membrane Interaction cluster_damage Cellular Damage Mechanisms cluster_outcome Cytotoxic Outcome amphob Amphotericin B cholesterol Cholesterol in Renal Tubular Cell Membrane amphob->cholesterol Binds to pore Pore Formation & Increased Permeability cholesterol->pore vaso Renal Vasoconstriction cholesterol->vaso ion Ion Leakage (K+, Mg++) pore->ion apoptosis Apoptosis & Necrosis vaso->apoptosis Hypoxia atp ATP Depletion ion->atp atp->apoptosis cell_death Renal Tubular Cell Death apoptosis->cell_death

A diagram illustrating the proposed mechanism of Amphotericin B-induced cytotoxicity in human kidney cells.

Mechanisms of Action and Cytotoxicity

Amphotericin B:

Amphotericin B is a well-established antifungal agent, but its clinical use is often limited by its nephrotoxicity.[3] The primary mechanism of its antifungal action involves binding to ergosterol, a key component of fungal cell membranes.[4] However, it can also bind to cholesterol in mammalian cell membranes, particularly in renal tubular cells, which have a high cholesterol content.[4][5] This interaction leads to the formation of pores in the cell membrane, increasing its permeability and causing leakage of intracellular ions and metabolites, ultimately leading to cell death.[3][6] Additionally, Amphotericin B can induce renal vasoconstriction, which reduces blood flow to the kidneys and contributes to its toxic effects.[5]

This compound:

This compound is also a polyene antifungal antibiotic.[7] Its mechanism of action against fungi is similar to that of Amphotericin B, involving selective binding to ergosterol in the fungal cell wall.[7] This binding disrupts the fungal cell membrane, leading to increased permeability and cell death.[8] While its efficacy against various fungi has been demonstrated, there is a significant lack of data regarding its specific cytotoxic effects on human kidney cells. One study in rats suggested that this compound was less effective than Amphotericin B in treating kidney infections, which may be due to differences in their fungicidal versus fungistatic activity at certain doses or the severity of the infection model.[7] However, this does not provide direct evidence of its comparative cytotoxicity to renal cells. Further in vitro studies using human kidney cell lines are necessary to determine the nephrotoxic potential of this compound and to establish a comparative safety profile with Amphotericin B.

References

Hamycin's Potential in Combating Fluconazole-Resistant Candida Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluconazole-resistant Candida species presents a significant challenge in the management of invasive fungal infections. While fluconazole has been a frontline therapy, its efficacy is waning, necessitating the exploration of alternative antifungal agents. This guide provides a comparative overview of Hamycin, a polyene antibiotic, and its potential efficacy in an animal model of fluconazole-resistant Candida infection, drawing upon existing data for susceptible strains and related polyene antifungals.

Efficacy of this compound: Insights from Preclinical Studies

This compound, a heptaene polyene antifungal, has demonstrated potent in vitro activity against a range of pathogenic fungi, including Candida albicans.[1] Its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1] This direct action on the cell membrane is distinct from azoles like fluconazole, which inhibit ergosterol synthesis.

While direct in vivo studies of this compound against documented fluconazole-resistant Candida albicans strains are limited, its efficacy against fluconazole-susceptible strains and the effectiveness of other polyenes against resistant species suggest its potential. For instance, in a murine model of disseminated candidiasis caused by a fluconazole-susceptible strain, intraperitoneal this compound was highly effective in prolonging survival and reducing kidney fungal burden, often leading to complete sterilization of the kidneys.[2] In another study involving normal and diabetic rats, orally administered this compound was comparable to amphotericin B in reducing Candida colony counts in the kidneys and liver.[3]

The efficacy of the polyene class against fluconazole-resistant strains is supported by studies on Candida krusei, a species intrinsically resistant to fluconazole. In a neutropenic mouse model of hematogenous C. krusei infection, amphotericin B, another polyene, demonstrated significant activity, whereas fluconazole was ineffective. This highlights the potential of polyenes to overcome common azole resistance mechanisms.

Comparative Efficacy Data

Antifungal AgentAnimal ModelCandida StrainKey Efficacy EndpointsReference
This compound MurineC. albicans (susceptible)Prolonged survival, significant reduction and sterilization of kidney fungal burden.[2][2]
Rat (normal & diabetic)C. albicans (susceptible)Reduced Candida colony counts in kidneys and liver, comparable to amphotericin B.[3][3]
Fluconazole MurineC. albicans (susceptible)Improved survival rates, reduction in renal colony counts (no sterilization).[2][2]
MurineC. tropicalis (resistant)Ineffective in reducing fungal burden in mice infected with the resistant strain.[4][4]

Experimental Protocols

To rigorously evaluate the efficacy of this compound against fluconazole-resistant Candida, a well-defined experimental protocol is essential. The following outlines a potential methodology based on established murine models of disseminated candidiasis.

Induction of Fluconazole Resistance (In Vitro)

A fluconazole-resistant strain of Candida albicans can be developed by serially passaging a susceptible strain in a liquid medium containing gradually increasing concentrations of fluconazole.[4] The minimum inhibitory concentration (MIC) of fluconazole for the resulting resistant strain should be determined and confirmed to be in the resistant range (e.g., ≥64 µg/ml).

Murine Model of Disseminated Candidiasis
  • Animals: Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR strains) are commonly used. Immunosuppression can be induced with agents like cyclophosphamide to establish a more severe infection.

  • Infection: Mice are infected intravenously via the lateral tail vein with a standardized inoculum of the fluconazole-resistant Candida albicans strain (e.g., 1 x 105 CFU/mouse).

  • Treatment: Treatment with this compound (e.g., administered intraperitoneally or orally), fluconazole (as a control for resistance), and a vehicle control should commence 24 hours post-infection and continue for a specified duration (e.g., 7-14 days).

  • Efficacy Assessment:

    • Survival: Monitor and record animal survival daily.

    • Fungal Burden: At the end of the treatment period, euthanize the mice, and aseptically remove, weigh, and homogenize the kidneys. Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow Experimental Workflow for Efficacy Testing cluster_prep Preparation cluster_animal Animal Model cluster_analysis Efficacy Analysis Induction In Vitro Induction of Fluconazole Resistance Inoculum Preparation of Resistant C. albicans Inoculum Induction->Inoculum Infection Intravenous Infection of Mice Inoculum->Infection Treatment Antifungal Treatment (this compound, Fluconazole, Control) Infection->Treatment Survival Survival Analysis Treatment->Survival FungalBurden Kidney Fungal Burden (CFU/gram) Treatment->FungalBurden

Caption: Workflow for evaluating this compound efficacy.

signaling_pathway Mechanisms of Action and Resistance cluster_this compound This compound Action cluster_fluconazole Fluconazole Action & Resistance cluster_resistance Resistance Mechanisms This compound This compound Ergosterol Ergosterol This compound->Ergosterol binds Membrane Fungal Cell Membrane Pore Formation Ergosterol->Membrane Death Cell Death Membrane->Death Fluconazole Fluconazole Erg11 Erg11p (Lanosterol 14-alpha-demethylase) Fluconazole->Erg11 inhibits Efflux Efflux Pumps (CDR1, CDR2, MDR1) Fluconazole->Efflux expelled Ergosterol_Synth Ergosterol Biosynthesis Erg11->Ergosterol_Synth blocked Erg11_mut ERG11 Mutation/ Overexpression Erg11_mut->Erg11 alters/increases Efflux_up Efflux Pump Upregulation Efflux_up->Efflux increases

Caption: Antifungal mechanisms and resistance.

Conclusion

While direct comparative data are not yet available, the existing evidence strongly suggests that this compound could be an effective treatment for fluconazole-resistant Candida infections. Its distinct mechanism of action, targeting the fungal cell membrane directly, circumvents the common resistance pathways that affect azoles. Further preclinical studies, following rigorous experimental protocols as outlined, are warranted to fully elucidate the therapeutic potential of this compound in this critical area of unmet medical need. Such studies would provide the necessary data to support its progression into clinical development.

References

Hamycin: A Potential Alternative Against Echinocandin-Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hamycin's Potential Efficacy Against Fungal Strains Resistant to Echinocandins, Supported by Experimental Data and Methodologies.

The emergence of antifungal resistance, particularly to the echinocandin class of drugs, poses a significant threat to public health. Echinocandins, which inhibit the synthesis of β-1,3-glucan in the fungal cell wall, are a first-line treatment for many invasive fungal infections.[1][2] However, resistance, primarily mediated by mutations in the FKS genes that encode the target enzyme, is on the rise, especially in species like Candida glabrata.[3][4] This necessitates the exploration of alternative antifungal agents with different mechanisms of action. This compound, a polyene antifungal antibiotic, presents a promising alternative due to its distinct mode of action.[5][6] This guide provides a comparative overview of this compound and echinocandins, with a focus on the potential of this compound to circumvent echinocandin resistance mechanisms.

Mechanisms of Action: A Tale of Two Targets

This compound, like other polyenes, targets the fungal cell membrane. It binds to ergosterol, a key sterol component of the fungal cell membrane, leading to the formation of pores and increased membrane permeability. This disruption of the cell membrane integrity results in leakage of cellular contents and ultimately, fungal cell death.[5][6][7]

In contrast, echinocandins target the fungal cell wall. They non-competitively inhibit the enzyme β-1,3-glucan synthase, which is responsible for the synthesis of β-1,3-glucan, a critical structural polymer of the fungal cell wall.[1][8][9] This inhibition weakens the cell wall, leading to osmotic instability and cell lysis.

The fundamental difference in their cellular targets is the basis for this compound's potential efficacy against echinocandin-resistant strains. Echinocandin resistance, primarily caused by mutations in the FKS1 and FKS2 genes, alters the drug's target, the β-1,3-glucan synthase enzyme, reducing the binding affinity of echinocandins.[3][4] Since this compound's activity is independent of the β-1,3-glucan synthesis pathway, it is hypothesized to remain effective against these resistant strains.

Comparative In Vitro Activity

While direct comparative studies of this compound against clinically-verified echinocandin-resistant strains are not yet widely published, we can infer its potential by examining the in vitro activity of echinocandins against susceptible and resistant isolates and the known broad-spectrum activity of this compound.

Table 1: In Vitro Activity of Echinocandins Against Candida Species

Antifungal AgentFungal SpeciesGenotypeMIC Range (µg/mL)
AnidulafunginCandida glabrataWild-Type≤0.03
Candida glabrataFKS Mutant0.25 - >8
CaspofunginCandida albicansWild-Type≤0.125
Candida albicansFKS Mutant0.5 - >8
MicafunginCandida glabrataWild-Type≤0.03
Candida glabrataFKS Mutant0.12 - >8

Note: MIC (Minimum Inhibitory Concentration) values are compiled from multiple sources and can vary based on testing methodology.

Table 2: Reported In Vitro and In Vivo Activity of this compound Against Susceptible Fungi

Fungal SpeciesIn Vitro MIC Range (µg/mL)In Vivo ModelEfficacy
Candida albicans0.6 - 1.2Murine Systemic CandidiasisLiposomal this compound improved survival
Blastomyces dermatitidis0.008 - 0.016Murine BlastomycosisVariable, strain-dependent protection
Cryptococcus neoformansNot specifiedMurine CryptococcosisOral colloidal this compound controlled infection
Histoplasma capsulatumNot specifiedMurine HistoplasmosisParenteral colloidal this compound sterilized infection
Aspergillus nigerPotent in vitro activity reportedNot specifiedNot specified

Note: The data for this compound is against susceptible strains. Further studies are required to determine its efficacy against echinocandin-resistant variants.

Experimental Protocols

To validate the activity of this compound against echinocandin-resistant strains, standardized in vitro and in vivo experiments are crucial.

In Vitro Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against echinocandin-resistant and susceptible fungal strains.

Materials:

  • This compound (analytical grade)

  • Echinocandin-resistant and -susceptible fungal isolates (e.g., C. glabrata with and without FKS mutations)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or MIC reading mirror

Procedure:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Each well containing the diluted this compound is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or spectrophotometrically.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and resistance, as well as the experimental workflow, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis strain Fungal Strains (Resistant & Susceptible) culture Culture on Agar strain->culture Step 1 inoculum Inoculum Preparation (0.5 McFarland) culture->inoculum Step 2 plate Inoculation of 96-well Plates inoculum->plate Step 4 dilution Serial Dilution of this compound dilution->plate Step 3 incubation Incubation (35°C, 24-48h) plate->incubation Step 5 read Visual/Spectrophotometric Reading incubation->read Step 6 mic MIC Determination read->mic Step 7 comparison Compare MICs of Resistant vs. Susceptible mic->comparison Step 8

Caption: Experimental workflow for determining the MIC of this compound.

antifungal_mechanisms cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_drugs cluster_resistance glucan_synthase β-1,3-Glucan Synthase (FKS1/FKS2) beta_glucan β-1,3-Glucan glucan_synthase->beta_glucan Synthesis ergosterol Ergosterol echinocandin Echinocandins echinocandin->glucan_synthase Inhibits This compound This compound This compound->ergosterol Binds to fks_mutation FKS Gene Mutation fks_mutation->glucan_synthase Alters Target

Caption: Mechanisms of action of this compound and Echinocandins.

Conclusion and Future Directions

Based on its distinct mechanism of action targeting the fungal cell membrane's ergosterol, this compound holds significant promise as a therapeutic agent against echinocandin-resistant fungal strains. The mutations in the FKS genes that confer resistance to echinocandins do not affect the cellular target of this compound, suggesting that cross-resistance is unlikely.

However, to definitively validate this compound's activity against these resistant pathogens, direct comparative studies are imperative. Future research should focus on:

  • In vitro susceptibility testing of this compound against a large panel of clinical echinocandin-resistant isolates with well-characterized FKS mutations.

  • In vivo efficacy studies in animal models of invasive fungal infections caused by these resistant strains.

  • Combination therapy studies to explore potential synergistic effects of this compound with other antifungal agents.

The data presented in this guide underscores the potential of this compound as a valuable addition to the antifungal armamentarium, particularly in the challenging landscape of emerging resistance. Further investigation is warranted to fully elucidate its clinical utility.

References

Safety Operating Guide

Proper Disposal Procedures for Hamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of pharmaceutical compounds are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Hamycin, as a potent active pharmaceutical ingredient, requires stringent disposal protocols to mitigate risks to researchers and the environment. This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory setting.

Disclaimer: This document provides generalized guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's and local authorities' waste management policies.

Core Principles of Pharmaceutical Waste Management

The fundamental principle for disposing of potent compounds like this compound is to prevent their release into the environment and to protect personnel from exposure.[1] This is achieved through a systematic process of segregation, containment, labeling, and specialized disposal.[1] All materials that have come into contact with this compound, including personal protective equipment (PPE), labware, and solutions, must be treated as hazardous pharmaceutical waste.[1][2]

Regulatory oversight for pharmaceutical waste in the United States involves several agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[3][4]

Waste Segregation and Containment

Proper segregation of pharmaceutical waste is crucial for ensuring compliance and cost-effective disposal.[5] Using color-coded containers is a best practice in healthcare and laboratory waste management to enhance safety and ensure regulatory compliance.[5][6]

Waste CategoryDescriptionContainer ColorDisposal Route
RCRA Hazardous Pharmaceutical Waste Pharmaceuticals that are toxic, corrosive, reactive, or ignitable. Includes P- and U-listed chemicals.[3][6]Black Transport via a hazardous waste manifest to a RCRA-permitted treatment facility, typically for incineration.[5]
Non-Hazardous Pharmaceutical Waste Pharmaceuticals not classified as hazardous by the EPA but still requiring special disposal.Blue or Purple May be incinerated at a medical waste treatment facility or a waste-to-energy plant.[5][6]
Trace Chemotherapy Waste Items contaminated with trace amounts of chemotherapy agents (e.g., empty vials, PPE).Yellow To be incinerated at a medical waste treatment facility.[6]
Sharps Waste Needles, syringes, scalpels, and other items that can puncture the skin.Red Placed in a puncture-resistant sharps container for treatment, often by autoclaving or incineration.

Step-by-Step Disposal Procedures for this compound Waste

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • All disposable PPE used while handling this compound should be considered contaminated and disposed of as hazardous pharmaceutical waste.

2. Solid Waste Disposal:

  • Contaminated Materials: All solid materials that have come into direct contact with this compound (e.g., pipette tips, gloves, bench paper, empty vials) must be segregated as hazardous pharmaceutical waste.[1]

  • Containment: Place these materials into a designated, clearly labeled, leak-proof black container for hazardous waste.[5]

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and includes the chemical name (this compound).

3. Liquid Waste Disposal:

  • Stock Solutions: Concentrated this compound solutions are considered hazardous chemical waste.[2] They should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Media: Cell culture media or other aqueous solutions containing this compound should not be disposed of down the drain.[2][4] Autoclaving may destroy pathogens but may not deactivate the antibiotic, which is considered chemical waste.[2]

  • Collection: Collect all liquid waste containing this compound in a sealed, leak-proof container, properly labeled as hazardous waste. Do not mix with other waste streams.

4. Decontamination:

  • Glassware: Reusable glassware should be decontaminated. This can be achieved by soaking in a validated inactivating solution or by thorough washing with a suitable solvent known to dissolve this compound, followed by multiple rinses. The initial rinsate should be treated as hazardous liquid waste.

  • Spills: In case of a spill, follow your institution's established spill response procedure for potent compounds. Generally, this involves absorbing the spill with an inert material, cleaning the area with a deactivating agent or appropriate solvent, and disposing of all cleanup materials as hazardous waste.

Experimental Protocol: Chemical Inactivation (Generalized Example)

For some cytotoxic or potent compounds, chemical degradation may be an option to render the waste non-hazardous before disposal. The following is a generalized protocol and must be adapted and validated for this compound specifically using an appropriate analytical method (e.g., HPLC) to verify complete degradation.[1]

  • Acidification: Slowly add a strong acid (e.g., concentrated hydrochloric acid) to the aqueous solution containing the compound to achieve a final concentration of 1-2 M.[1]

  • Heating: Gently heat the solution (e.g., 50-60°C) for several hours to promote hydrolysis.[1]

  • Neutralization: After the solution has cooled, neutralize it with a strong base (e.g., sodium hydroxide).[1]

  • Verification: Before disposal, confirm the complete degradation of the active compound using a validated analytical method.[1]

  • Final Disposal: Once degradation is confirmed, dispose of the neutralized solution as chemical waste in accordance with institutional guidelines.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.

Hamycin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal start This compound Handling solid_waste Solid Waste (Gloves, Vials, PPE) start->solid_waste liquid_waste Liquid Waste (Solutions, Media) start->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) start->sharps_waste black_bin Black Hazardous Waste Container solid_waste->black_bin Segregate liquid_waste->black_bin Collect in sealed container sharps_container Red Sharps Container sharps_waste->sharps_container Segregate incineration Hazardous Waste Incineration black_bin->incineration Dispose via EHS autoclave Autoclave / Incineration sharps_container->autoclave Dispose via EHS

Caption: Logical workflow for the segregation and disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment.

References

Safeguarding Health: A Comprehensive Guide to Handling Hamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent pharmaceutical compounds like Hamycin is paramount. Adherence to strict safety protocols minimizes exposure risks and ensures the integrity of experimental work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous substances. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar potent compounds.

Protection Type Equipment Specifications and Guidelines
Eye and Face Safety Goggles or Face ShieldWear tightly fitting safety goggles with side shields. For tasks with a higher risk of splashes, a face shield should be used in conjunction with goggles.
Hand Chemical-Resistant GlovesDouble gloving is recommended. Use powder-free, chemical-impermeable gloves (e.g., nitrile or neoprene). Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. The outer glove should be placed over the cuff of the lab coat.[1][2]
Body Lab Coat or CoverallsWear a disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] An additional chemical-resistant apron may be necessary for splash-prone activities.
Respiratory RespiratorRequired when dusts are generated. The type of respirator should be determined by a workplace hazard assessment. A written respiratory protection program that includes training, fit-testing, and medical exams is essential.[3][4]

Operational Plan: A Step-by-Step Workflow for Handling this compound

A structured workflow is critical to maintaining a safe laboratory environment. The following diagram illustrates the key steps for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weighing and Aliquoting prep_area->handle_weigh Proceed to handling handle_exp Performing Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon Experiment complete cleanup_remove_ppe Remove PPE cleanup_decon->cleanup_remove_ppe disp_waste Segregate and Dispose of Waste cleanup_remove_ppe->disp_waste Proper disposal disp_handwash Wash Hands Thoroughly disp_waste->disp_handwash

Figure 1: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[4][5] All waste should be treated as hazardous.

Waste Type Disposal Procedure
Solid Waste All disposable items that have come into contact with this compound (e.g., gloves, gowns, sponges, vials) must be placed in a designated, clearly labeled hazardous waste container.[6]
Liquid Waste Do not pour this compound solutions down the drain.[5] Collect all liquid waste in a sealed, properly labeled, and chemical-resistant container for hazardous waste disposal.
Sharps Needles, syringes, and other sharps must be disposed of in a designated sharps container to prevent accidental punctures.[7]
Unused Product Unused or expired this compound should be disposed of as hazardous waste through an approved waste disposal plant.[4] Do not flush down the toilet unless specifically instructed by safety data sheets or institutional guidelines.[8][9]

Experimental Protocols: Key Safety Methodologies

While specific experimental protocols will vary, the following safety methodologies should be integrated into all procedures involving this compound:

  • Containment: Whenever possible, conduct all work with this compound within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[3]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[4][5] Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[3][5]

  • Spill Management: In the event of a spill, evacuate the area and follow established institutional procedures for hazardous material spills. Personal protective equipment should be worn during cleanup. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.[5]

  • Training: All personnel handling this compound must receive training on its hazards, proper handling techniques, and emergency procedures.[3]

By implementing these comprehensive safety measures, research professionals can mitigate the risks associated with handling potent compounds like this compound, fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.